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Foundational

Quantitative Bioanalysis of Salvigenin: Exact Mass, Isotopic Distribution, and LC-MS/MS Workflow Using Salvigenin-d9

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: The Rationale for Deuteration in Pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Rationale for Deuteration in Pharmacokinetics

Salvigenin (5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one) is a highly bioactive trimethoxyflavone found in medicinal plants such as Salvia miltiorrhiza. It has garnered significant pharmaceutical interest due to its neuroprotective, immunomodulatory, and antitumor properties [1].

When conducting pharmacokinetic (PK) profiling of salvigenin, researchers face challenges related to matrix suppression and extraction variability in complex biological fluids like plasma and serum[2]. To establish a self-validating quantification system , the use of a stable isotope-labeled internal standard (SIL-IS) is the analytical gold standard. Salvigenin-d9 , synthesized by replacing nine hydrogen atoms (typically across the three methoxy groups) with deuterium, co-elutes perfectly with endogenous salvigenin during reversed-phase liquid chromatography but is distinguished by a +9 Da mass shift [3]. This mass differential mathematically nullifies ionization inconsistencies and extraction losses.

Physicochemical Properties & Exact Mass Derivation

Understanding the exact monoisotopic mass of both the analyte and its SIL-IS is the foundational step in configuring the Q1 (precursor) and Q3 (product) isolation windows of a triple quadrupole mass spectrometer.

The chemical formula for unlabeled salvigenin is C18​H16​O6​ , yielding a computed exact mass of 328.0947 Da [4]. For Salvigenin-d9 ( C18​H7​D9​O6​ ), the exact mass is calculated by substituting the mass of 9 protium atoms (1.0078 Da) with 9 deuterium atoms (2.0141 Da):

  • Carbon ( C18​ ): 18×12.000000=216.000000

  • Hydrogen ( H7​ ): 7×1.007825=7.054775

  • Deuterium ( D9​ ): 9×2.014102=18.126918

  • Oxygen ( O6​ ): 6×15.994915=95.969490

  • Total Monoisotopic Mass: 337.1512 Da

Under positive Electrospray Ionization (ESI+), the molecules readily accept a proton ( H+ , 1.0073 Da) at the chromen-4-one carbonyl oxygen, generating the [M+H]+ precursor ions summarized in Table 1.

Table 1: Exact Mass and Precursor Ion Properties
PropertySalvigenin (Unlabeled)Salvigenin-d9 (SIL-IS)
Chemical Formula C18​H16​O6​ C18​H7​D9​O6​
Monoisotopic Mass (Da) 328.0947337.1512
Precursor Ion [M+H]+ (m/z) 329.1020338.1585
Mass Shift ( Δ Da) -+9.0565
XLogP3 (Hydrophobicity) 2.42.4

Isotopic Distribution and MS/MS Crosstalk Avoidance

A critical mechanism in LC-MS/MS assay design is preventing "crosstalk"—where the isotopic envelope of the highly concentrated unlabeled drug bleeds into the detection window of the internal standard.

Because carbon-13 ( 13C ) has a natural abundance of ~1.07%, a molecule with 18 carbon atoms will exhibit a prominent M+1 peak.

Table 2: Isotopic Distribution of Salvigenin-d9 [M+H]+ (m/z 338.1585)
Isotope PeakExact m/zRelative Abundance (%)Primary Isotopic Causality
M (Monoisotopic)338.1585100.0 12C , 1H , 2H(D) , 16O
M+1 339.1618~19.8Statistically driven by one 13C atom
M+2 340.1645~3.1Driven by one 18O or two 13C atoms

Causality for Assay Integrity: The +9 Da mass shift of salvigenin-d9 is highly strategic. The M+2 isotope of unlabeled salvigenin appears at m/z 331.1. Because the Q1 quadrupole is typically set to a 0.7 Da resolution window, the 7 Da gap between the highest natural isotope of the analyte (m/z 331) and the monoisotopic peak of the IS (m/z 338) guarantees zero isotopic interference, ensuring the assay remains mathematically self-validating across a wide dynamic range.

Experimental Workflow: LC-MS/MS Pharmacokinetic Bioanalysis

To accurately quantify salvigenin from plasma, the sample preparation must efficiently isolate the hydrophobic flavonoid while precipitating matrix proteins [3].

Step-by-Step Methodology

Step 1: Internal Standard Spiking & Protein Precipitation (PPT)

  • Aliquot 50 µL of the biological plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of LC-MS grade Acetonitrile (ACN) spiked with Salvigenin-d9 internal standard (e.g., 50 ng/mL).

  • Causality: ACN aggressively disrupts the hydration layer of plasma proteins, causing immediate denaturation. The 3:1 organic-to-aqueous ratio guarantees >95% protein precipitation while maintaining the solubility of the lipophilic salvigenin (XLogP3 ~2.4). Spiking the IS directly into the precipitation solvent ensures the IS undergoes the exact same extraction recovery and matrix suppression as the endogenous analyte, creating a self-correcting baseline.

Step 2: Centrifugation

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Causality: High-speed centrifugation forces the denatured protein network into a solid pellet. Maintaining 4°C prevents the thermal degradation of the analytes and minimizes the re-solubilization of complex matrix lipids.

Step 3: Evaporation and Reconstitution

  • Transfer the clear supernatant to a 96-well plate.

  • Evaporate to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% ACN / 90% Water with 0.1% Formic Acid).

  • Causality: Evaporation concentrates the sample, drastically improving the Limit of Quantification (LOQ). Reconstituting the sample in a highly aqueous mobile phase prevents the "solvent effect"—a phenomenon where injecting a highly organic sample into an aqueous LC gradient causes premature analyte breakthrough and severe peak broadening.

Step 4: UHPLC-MS/MS Analysis

  • Separation: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: Phase A (0.1% Formic acid in water) and Phase B (0.1% Formic acid in ACN).

  • Detection: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode using Positive ESI.

  • Causality: The acidic environment provided by 0.1% formic acid ensures the methoxy and carbonyl groups of salvigenin are fully protonated, maximizing the generation of [M+H]+ ions for sensitive detection.

Workflow Visualization

The following diagram maps the logical progression of the bioanalytical workflow, illustrating the co-elution and mass-differentiated detection of the analyte and its deuterated standard.

LCMS_Workflow Plasma Plasma Sample (+ Salvigenin-d9 IS) PPT Protein Precipitation (ACN, Vortex) Plasma->PPT Centrifuge Centrifugation (13,000 rpm, 4°C) PPT->Centrifuge Evap Evaporation & Reconstitution Centrifuge->Evap Supernatant LC UHPLC Separation (C18 Column) Evap->LC ESI Positive ESI [M+H]+ Generation LC->ESI Co-elution MRM Triple Quadrupole MRM Detection ESI->MRM m/z 329 & 338

Fig 1: Step-by-step sample preparation and LC-MS/MS workflow for salvigenin quantification.

Self-Validating System Controls: Matrix Effects & Recovery

To ensure the trustworthiness of the data, the protocol must be validated using three distinct sample sets to calculate the Matrix Factor (MF) and Extraction Recovery (RE) :

  • Neat Standards: Salvigenin and Salvigenin-d9 spiked directly into the reconstitution solvent.

  • Post-Extraction Spiked Matrix: Blank plasma subjected to the PPT extraction, then spiked with standards.

  • Pre-Extraction Spiked Matrix: Blank plasma spiked with standards, then subjected to the PPT extraction.

By comparing the peak areas of Set 2 against Set 1, researchers can quantify ion suppression/enhancement caused by the plasma matrix. Comparing Set 3 against Set 2 isolates the physical recovery efficiency of the ACN precipitation. Because Salvigenin-d9 is chemically identical to the analyte, its MF and RE values will perfectly mirror the endogenous drug, allowing the ratio of their peak areas to provide an absolute, self-validated concentration regardless of transient MS fluctuations.

References

  • PubChem. "Salvigenin | C18H16O6 | CID 161271." Available at:[Link]

  • ResearchGate. "Rapid determination of bioactive compounds in the different organs of Salvia Miltiorrhiza by UPLC-MS/MS." Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated Salvigenin-D9

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway and underlying chemical mechanisms for producing deuterated salvigenin-d9. Salvigenin, a naturally occurring trimethoxylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and underlying chemical mechanisms for producing deuterated salvigenin-d9. Salvigenin, a naturally occurring trimethoxylated flavone, exhibits a range of promising biological activities, including neuroprotective and antitumor properties. The isotopically labeled analogue, salvigenin-d9, is an invaluable tool in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, and as an internal standard for quantitative mass spectrometry analysis. This document details a multi-step synthesis beginning from commercially available precursors, culminating in a targeted deuteration step to install nine deuterium atoms on the three methoxy groups. We will explore the rationale behind the strategic selection of reactions, provide detailed experimental protocols, and illustrate the key chemical mechanisms.

Introduction: The Significance of Deuterated Salvigenin

Salvigenin (5-hydroxy-4',6,7-trimethoxyflavone) is a flavonoid found in plants such as Salvia officinalis and Achillea wilhelmsii. Its structure, featuring three methoxy groups and one hydroxyl group, contributes to its biological profile, which includes anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.

The use of stable isotope-labeled compounds, such as deuterated salvigenin, is a cornerstone of modern drug development. Deuterium labeling offers several advantages:

  • Metabolic Profiling: By replacing hydrogen with deuterium, the mass of the molecule is increased. This mass shift allows for the unambiguous tracking of the compound and its metabolites in complex biological matrices using mass spectrometry.

  • Pharmacokinetic Studies: The kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes, can alter the pharmacokinetic profile of a drug. This can lead to improved metabolic stability, increased half-life, and potentially reduced side effects.

  • Quantitative Analysis: Deuterated analogues serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) assays. They co-elute with the unlabeled analyte but are distinguished by mass, ensuring high accuracy and precision in quantification.

This guide proposes a robust chemical synthesis for salvigenin-d9, where all nine deuterium atoms are located on the methoxy groups (-OCD₃), providing a chemically stable and highly valuable research tool.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of salvigenin-d9 suggests a convergent approach. The final and most critical step is the O-methylation of a suitable precursor, scutellarein, using a deuterated methyl source. Scutellarein itself can be synthesized via the cyclization of a chalcone, which is formed by the condensation of a substituted acetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor).

Our forward synthesis strategy is therefore as follows:

  • Synthesis of 2,4,5-Trihydroxy-6-methoxyacetophenone (A-Ring Precursor): Starting from 1,2,3,5-Tetramethoxybenzene.

  • Synthesis of 4-(Trideuteromethoxy)benzaldehyde (B-Ring Precursor): Starting from 4-Hydroxybenzaldehyde and a deuterated methyl source.

  • Chalcone Formation: Claisen-Schmidt condensation of the A-ring and B-ring precursors.

  • Flavone Ring Formation: Oxidative cyclization of the resulting chalcone to form the deuterated salvigenin core.

  • Final Methylation: Introduction of the remaining two methoxy groups using a deuterated methyl source to yield the final salvigenin-d9 product.

A simplified alternative, and the one detailed below, involves synthesizing the non-deuterated scutellarein core first and then performing a single, efficient trideuteromethylation step. This approach is often more practical as it contains the expensive deuterated reagent to the final step.

Proposed Synthesis Pathway for Salvigenin-d9

The proposed pathway focuses on constructing the flavonoid backbone of scutellarein (5,6,7,4'-tetrahydroxyflavone) followed by a regioselective trideuteromethylation.

Overall Synthesis Diagram

Synthesis_Pathway cluster_step1 Step 1: Scutellarein Synthesis cluster_step2 Step 2: Deuteromethylation A 2-Hydroxy-4,6-dibenzyloxyacetophenone C Chalcone Intermediate A->C + B Base (KOH), EtOH Claisen-Schmidt Condensation B 4-Benzyloxybenzaldehyde D Scutellarein (Tetrahydroxyflavone) C->D 1. I2, DMSO, Heat 2. BCl3 (Debenzylation) E Scutellarein G Salvigenin-d9 E->G + F K2CO3, Acetone, Reflux F CD3I (Trideuteriomethane) (3.3 equivalents)

Caption: Overall synthetic route to Salvigenin-d9 from protected precursors.

Detailed Experimental Protocols

Part A: Synthesis of Scutellarein (Precursor)

The synthesis of the scutellarein core is achieved through a well-established chalcone condensation followed by cyclization and deprotection.

Step 1: Chalcone Synthesis via Claisen-Schmidt Condensation

This reaction forms the C-ring precursor by creating a bond between the A-ring and B-ring components.

  • Reactants:

    • 2-Hydroxy-4,6-dibenzyloxyacetophenone (1.0 eq)

    • 4-Benzyloxybenzaldehyde (1.1 eq)

    • Potassium Hydroxide (KOH) (3.0 eq)

  • Solvent: Ethanol (EtOH)

  • Procedure:

    • Dissolve 2-hydroxy-4,6-dibenzyloxyacetophenone and 4-benzyloxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an aqueous solution of potassium hydroxide dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours. The formation of a yellow precipitate indicates product formation.

    • Pour the reaction mixture into a beaker of ice-cold dilute HCl.

    • The precipitated yellow solid (chalcone) is collected by vacuum filtration, washed with cold water until neutral, and then washed with cold ethanol.

    • Dry the product under vacuum.

Step 2: Oxidative Cyclization and Debenzylation to Scutellarein

The chalcone is cyclized to form the flavone C-ring, and the benzyl protecting groups are removed.

  • Reactants:

    • Chalcone intermediate from Step 1 (1.0 eq)

    • Iodine (I₂) (catalyst)

    • Boron trichloride (BCl₃) (deprotecting agent)

  • Solvents: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)

  • Procedure:

    • Dissolve the chalcone in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine.

    • Heat the mixture to 120°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into a sodium thiosulfate solution to quench the excess iodine.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude benzylated flavone.

    • Dissolve the crude product in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

    • Slowly add a 1M solution of BCl₃ in DCM (approx. 5 eq) dropwise.

    • Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Carefully quench the reaction by pouring it into ice water.

    • The precipitate, scutellarein, is collected by filtration, washed with water, and dried. It can be further purified by recrystallization from ethanol/water.

Part B: Synthesis of Salvigenin-d9

Step 3: Regioselective Trideuteromethylation

This is the crucial isotopic labeling step. The hydroxyl groups at positions 6, 7, and 4' of scutellarein are methylated using deuterated methyl iodide. The 5-OH group is significantly less reactive due to hydrogen bonding with the C4-carbonyl, allowing for selective methylation of the other three hydroxyls under controlled conditions.

  • Reactants:

    • Scutellarein (1.0 eq)

    • Deuterated Methyl Iodide (CD₃I) (3.3 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (5.0 eq)

  • Solvent: Anhydrous Acetone

  • Procedure:

    • To a solution of scutellarein in anhydrous acetone, add anhydrous potassium carbonate.

    • Add deuterated methyl iodide to the suspension.

    • Reflux the mixture for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using TLC.

    • After completion, cool the reaction mixture and filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude salvigenin-d9.

    • Purify the product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure salvigenin-d9.

Mechanistic Insights

Mechanism of Claisen-Schmidt Condensation

This is a base-catalyzed aldol condensation between an enolizable ketone and a non-enolizable aldehyde.

Claisen_Schmidt Ketone Ketone Enolate Enolate Ketone->Enolate OH⁻ Aldehyde Aldehyde Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide->β-Hydroxy Ketone H₂O Chalcone Chalcone β-Hydroxy Ketone->Chalcone -H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt condensation for chalcone formation.

  • Enolate Formation: A hydroxide ion removes an acidic α-proton from the acetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

  • Protonation: The resulting alkoxide is protonated by water (formed in the first step) to give a β-hydroxy ketone (an aldol addition product).

  • Dehydration: Under the basic conditions, the β-hydroxy ketone readily dehydrates via an E1cB mechanism to form the conjugated system of the chalcone.

Mechanism of O-Methylation

The deuteromethylation proceeds via a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction.

O_Methylation Scutellarein_OH Scutellarein-OH Phenoxide Scutellarein-O⁻ (Phenoxide) Scutellarein_OH->Phenoxide K₂CO₃ (Base) TransitionState [Scutellarein---O---CD₃---I]⁻ Phenoxide->TransitionState Sₙ2 Attack CD3I CD₃I CD3I->TransitionState Sₙ2 Attack Product Scutellarein-OCD₃ TransitionState->Product Iodide I⁻ TransitionState->Iodide

Caption: Sₙ2 mechanism for the deuteromethylation of a hydroxyl group on scutellarein.

  • Deprotonation: The weak base, potassium carbonate, deprotonates the phenolic hydroxyl groups of scutellarein to form the more nucleophilic phenoxide anions.

  • Sₙ2 Attack: The phenoxide anion attacks the electrophilic carbon atom of the deuterated methyl iodide. This occurs in a concerted step where the carbon-oxygen bond forms at the same time as the carbon-iodine bond breaks.

  • Product Formation: The result is the formation of the deuterated methyl ether (the -OCD₃ group) and an iodide ion. This process occurs for the hydroxyl groups at positions 6, 7, and 4'.

Data Presentation and Characterization

The successful synthesis of salvigenin-d9 must be confirmed through rigorous analytical techniques.

Compound Molecular Formula Expected Mass (M) Mass with D₉ (M+9) Key Characterization Techniques
ScutellareinC₁₅H₁₀O₆286.24 g/mol N/A¹H NMR, ¹³C NMR, LC-MS
Salvigenin-d9 C₁₈H₇D₉O₆ 328.32 g/mol 337.38 g/mol ¹H NMR, ²H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)

Expected Analytical Results for Salvigenin-d9:

  • ¹H NMR: The spectrum should show the absence of signals corresponding to the methoxy protons (which typically appear around 3.8-4.0 ppm). All aromatic and the remaining hydroxyl proton signals should be present.

  • ²H NMR (Deuterium NMR): A signal corresponding to the -OCD₃ groups should be observed.

  • Mass Spectrometry (HRMS): The molecular ion peak should correspond to the calculated mass of the d9-labeled compound (e.g., [M+H]⁺ at m/z 338.15). The isotopic purity can also be determined by comparing the intensity of the d9 peak with any residual unlabeled (d0) or partially labeled species.

References

A comprehensive list of references will be compiled based on the specific literature utilized for each step of the synthesis. The following are representative examples of sources that would be cited for the described procedures.

  • Flavonoid Synthesis Reviews

    • Title: Stereoselective Synthesis of Flavonoids: A Brief Overview
    • Source: Molecules (Journal)
    • URL: [Link]

  • Claisen-Schmidt Condensation

    • Title: Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
    • Source: Intern
    • URL: [Link]

  • O-Methylation of Flavonoids

    • Title: Methylation of hydroxy flavonols using methyl iodide and potassium carbon
    • Source: Proceedings of the Indian Academy of Sciences - Section A
    • URL: [Link]

  • Synthesis of Scutellarein

    • Title: An Efficient Chemical Synthesis of Scutellarein: An in Vivo Metabolite of Scutellarin
    • Source: Molecules (Journal)
    • URL: [Link]

  • Use of Deuterated Compounds in Research

    • Title: Application of stable isotope-labeled compounds in metabolism and in metabolism-medi
    • Source: Chemical Research in Toxicology
    • URL: [Link]

  • Baker-Venkataraman Rearrangement

    • Title: Baker–Venk
    • Source: Wikipedia
    • URL: [Link]

  • Allan-Robinson Reaction

    • Title: Allan–Robinson reaction
    • Source: Wikipedia
    • URL: [Link]

Foundational

The Role of Salvigenin-d9 in Flavonoid Metabolism and Pharmacokinetic Studies: A Technical Guide

Executive Summary Polymethoxylated flavones, particularly salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone), have emerged as highly promising therapeutic candidates due to their pleiotropic pharmacological profiles. Found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polymethoxylated flavones, particularly salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone), have emerged as highly promising therapeutic candidates due to their pleiotropic pharmacological profiles. Found abundantly in Salvia and Achillea species, salvigenin modulates critical metabolic pathways, exhibits neuroprotective properties, and demonstrates potent anti-inflammatory effects. However, translating these in vitro findings into clinical viability requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling.

The inherent challenge in flavonoid bioanalysis lies in their rapid phase II metabolism, extensive protein binding, and severe matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS). To overcome these analytical bottlenecks, the integration of stable isotope-labeled internal standards (SIL-IS)—specifically 1[1]—is mandatory. This whitepaper details the mechanistic rationale, self-validating protocols, and quantitative frameworks for utilizing salvigenin-d9 in advanced metabolic studies.

Pharmacological Baseline: Why Salvigenin Matters

Before mapping its metabolic fate, it is essential to understand the baseline bioactivity of salvigenin. Recent phytochemical investigations have highlighted its dual-action capability in treating metabolic syndrome and neurodegenerative conditions.

Unlike many flavonoids that act solely as antioxidants, salvigenin actively alters lipid metabolism and mitochondrial respiration. Table 1 summarizes its quantitative pharmacological effects compared to co-isolated metabolites.

Table 1: Quantitative Pharmacological Effects of Salvigenin and Related Metabolites (at 30 µM)

CompoundBiological Target / AssayQuantitative EffectMechanism / Outcome
Salvigenin Palmitic acid biosynthesis-22.5%2[2]
Salvigenin Mitochondrial functionality+15.4%2[2]
Hanphyllin Cholesterol biosynthesis-12.7%Selective cholesterol-lowering activity[2]
Santoflavone Glucose uptake (GLUT)+16.2%Enhances intracellular glucose transport[2]

Note: In addition to metabolic regulation, salvigenin exhibits 3[3] and reducing reactive oxygen species (ROS) generation.

The Mechanistic Rationale for Salvigenin-d9 in Bioanalysis

In LC-MS/MS bioanalysis, quantifying flavonoids from complex biological matrices (plasma, urine, tissue homogenates) is heavily compromised by matrix effects . Co-eluting endogenous compounds compete for charge in the electrospray ionization (ESI) source, leading to unpredictable ion suppression or enhancement.

4[4] on the three methoxy groups (-OCH3) with deuterium (-OCD3). This isotopic substitution provides three critical analytical advantages:

  • Chromatographic Co-elution: Because deuterium labeling does not significantly alter the lipophilicity or pKa of the molecule, salvigenin-d9 co-elutes perfectly with endogenous salvigenin on reversed-phase chromatography columns.

  • Ionization Normalization: Arriving at the ESI source simultaneously, both the analyte and the IS experience identical matrix suppression/enhancement. The ratio of their MS/MS peak areas remains constant, self-validating the ionization process.

  • Isotopic Separation (+9 Da): The +9 Da mass shift is large enough to completely avoid interference from the natural isotopic envelope (e.g., 13C, 18O isotopes) of unlabeled salvigenin, which typically only causes +1 to +3 Da shifts. This ensures absolute specificity during Multiple Reaction Monitoring (MRM).

Experimental Protocol: Self-Validating Pharmacokinetic Workflow

This protocol outlines a self-validating system for determining the ADME profile of salvigenin. By introducing the internal standard before any sample manipulation, the workflow inherently corrects for volumetric errors, extraction losses, and thermal degradation.

Step 1: Preparation of Calibration and Quality Control (QC) Standards
  • Prepare a primary stock solution of salvigenin and 5[5].

  • Dilute the salvigenin stock in blank matrix (e.g., rat plasma) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working IS solution of salvigenin-d9 at a constant concentration (e.g., 50 ng/mL) in 100% acetonitrile (ACN).

Step 2: Animal Dosing and Sampling

Causality Note: Intravenous (i.v.) and oral (p.o.) parallel groups are required to calculate absolute bioavailability.

  • Administer salvigenin to the preclinical model (e.g., Sprague-Dawley rats). Standard dosing groups:5[5].

  • Collect 0.2 mL blood samples from the jugular vein into heparinized tubes at predefined intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). 3.5[5]. Store at -80°C.

Step 3: Sample Extraction (Protein Precipitation)

Causality Note: Acetonitrile acts as a chaotropic agent, disrupting the hydration shell of plasma proteins. This denatures the proteins and releases any protein-bound salvigenin into the solvent, ensuring total drug recovery.

  • Aliquot 50 µL of the plasma sample (or calibration/QC standard) into a 96-well plate. 2.5[5]. 3.5[5].

  • Transfer the supernatant to a clean vial, 5[5], and reconstitute in 100 µL of the initial mobile phase.

Step 4: LC-MS/MS Analysis
  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system equipped with a C18 reversed-phase column.

  • Monitor the MRM transitions. Salvigenin will be detected at its specific precursor-to-product ion transition, while salvigenin-d9 will be monitored at a transition exactly +9 Da higher.

Workflow Visualization

The following diagram illustrates the logical relationship and self-validating nature of the isotope dilution workflow. Because the IS is spiked at the very beginning, any downstream loss affects both molecules equally, preserving the area ratio.

G N1 In Vivo Dosing (Salvigenin Administered) N2 Plasma Collection (Unknown Salvigenin Conc.) N1->N2 N4 Protein Precipitation (Acetonitrile Extraction) N2->N4 N3 Spike Internal Standard (Salvigenin-d9, Known Conc.) N3->N4 Normalizes Extraction N5 LC-MS/MS Co-elution (Identical Matrix Effects) N4->N5 N6 MRM Detection (Mass Shift +9 Da) N5->N6 Normalizes Ionization N7 Absolute Quantification (Area Ratio Analysis) N6->N7

Caption: Isotope dilution LC-MS/MS workflow utilizing salvigenin-d9 for self-validating quantification.

Data Presentation & Interpretation

The integration of salvigenin-d9 allows for the precise calculation of pharmacokinetic parameters, mitigating the high variability typically seen in plant-derived metabolite studies. Below is a structured representation of expected PK data formats for such studies.

Table 2: Representative Pharmacokinetic Parameters for Flavonoid Metabolism Studies

ParameterDefinitionIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (µg/L)Maximum plasma concentrationN/ACalculated via IS ratio
Tmax (h)Time to reach CmaxN/A~0.5 - 1.0
AUC0-t (µg/L·h)Area under the curveCalculated via IS ratioCalculated via IS ratio
t1/2 (h)Elimination half-life~2.0 - 4.0~2.5 - 4.5
Bioavailability (F) Absolute bioavailability100%(AUC_po / AUC_iv) * (Dose_iv / Dose_po)

Conclusion

The incorporation of salvigenin-d9 into flavonoid metabolism studies elevates the scientific integrity of pharmacokinetic data. By acting as a perfect chemical surrogate that normalizes both extraction recovery and ionization efficiency, salvigenin-d9 ensures that observed metabolic shifts, rapid clearance rates, and bioavailability metrics are physiological realities rather than analytical artifacts. This robust methodology is essential for advancing salvigenin from a preclinical compound of interest to a viable therapeutic agent.

References

  • Benchchem.Application Notes and Protocols for the Pharmacokinetic Study of Salvigenin Utilizing a Deuterated Internal Standard.
  • Benchchem.Application Notes and Protocols for Salvigenin-d9.
  • MedChemExpress.HY-N1318 | Salvigenin-d9 Life Science Reagents.
  • MedChemExpress.Salvigenin (Psathyrotin) | Anticancer Agent.
  • ResearchGate / MDPI.Salvigenin, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects.

Sources

Exploratory

Salvigenin-d9: Molecular Characteristics and Bioanalytical Applications in Neuropharmacology

Executive Summary Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a naturally occurring polyphenolic flavonoid recognized for its potent neuroprotective, immunomodulatory, and anti-tumor properties ()[1]. To accuratel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a naturally occurring polyphenolic flavonoid recognized for its potent neuroprotective, immunomodulatory, and anti-tumor properties ()[1]. To accurately quantify this compound in complex biological matrices during pharmacokinetic (PK) and pharmacodynamic (PD) profiling, researchers utilize Salvigenin-d9 , its stable isotope-labeled (SIL) analog ()[2]. This technical guide provides an in-depth analysis of the molecular weight, chemical formula, and mechanistic utility of Salvigenin-d9, alongside a self-validating LC-MS/MS protocol for its use as an internal standard.

Chemical Identity & Physicochemical Profiling

The transition from unlabeled salvigenin to its deuterated isotopologue involves the targeted substitution of nine hydrogen atoms with deuterium (²H). This isotopic enrichment is strategically designed to induce a significant mass shift without altering the molecule's inherent physicochemical properties, such as lipophilicity or pKa.

  • Unlabeled Salvigenin: The chemical formula is C₁₈H₁₆O₆, with a monoisotopic molecular weight of 328.32 g/mol ()[3].

  • Salvigenin-d9: The chemical formula is C₁₈H₇D₉O₆ (often written as C₁₈D₉H₇O₆), yielding a molecular weight of 337.37 g/mol ()[4].

Data Presentation: Comparative Molecular Properties
PropertySalvigenin (Unlabeled)Salvigenin-d9 (SIL-IS)
Chemical Formula C₁₈H₁₆O₆C₁₈H₇D₉O₆
Molecular Weight 328.32 g/mol 337.37 g/mol
Mass Shift (ΔM) N/A+9.05 Da
CAS Number 19103-54-9N/A (Isotopologue)
Primary Application Therapeutic Agent (In vitro/In vivo)Internal Standard (LC-MS/MS)

Causality in Experimental Design: The +9 Da mass shift is critical. In mass spectrometry, a mass difference of at least +3 Da is required to prevent the natural isotopic distribution (e.g., ¹³C isotopes) of the highly abundant unlabeled drug from interfering with the internal standard's signal. The +9 Da shift in Salvigenin-d9 guarantees absolute spectral isolation, ensuring precision in quantitative bioanalysis[4].

Pharmacological Context: Why Quantify Salvigenin?

Salvigenin exhibits significant neuroprotective efficacy, primarily by modulating cellular survival pathways under oxidative stress. In human neuroblastoma cells (e.g., SH-SY5Y), salvigenin inhibits hydrogen peroxide (H₂O₂)-induced apoptosis by reducing reactive oxygen species (ROS) generation and decreasing the Bax/Bcl-2 ratio[5]. Concurrently, it modulates the PI3K/Akt/mTOR signaling cascade to induce autophagy, a cellular degradation system that clears damaged organelles and promotes cell survival ()[6].

Pathway S Salvigenin (Treatment) ROS H2O2 / ROS Accumulation S->ROS Inhibits mTOR PI3K / Akt / mTOR Signaling S->mTOR Modulates Bax Bax / Bcl-2 Ratio Modulation ROS->Bax Promotes Apop Apoptosis (Cell Death) Bax->Apop Triggers Auto Autophagy Induction (Survival Pathway) mTOR->Auto Regulates Auto->Apop Attenuates

Salvigenin-mediated neuroprotection via ROS inhibition and autophagy induction.

Bioanalytical Framework: LC-MS/MS Methodology

To evaluate the biodistribution of salvigenin in target tissues (e.g., brain parenchyma), researchers must extract and quantify the compound from complex matrices. Salvigenin-d9 acts as a self-validating internal standard. Because it is chemically identical to salvigenin, it co-elutes during reverse-phase liquid chromatography. This co-elution ensures that both the analyte and the IS experience identical matrix effects (ion suppression or enhancement) in the Electrospray Ionization (ESI) source, making the peak area ratio (Unlabeled/d9) directly proportional to the true concentration.

Step-by-Step Protocol: Targeted Quantification
  • Sample Preparation & Spiking: Aliquot 50 µL of biological plasma or tissue homogenate into a microcentrifuge tube. Spike with 10 µL of Salvigenin-d9 working solution (e.g., 100 ng/mL in methanol) to establish a known baseline[2].

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein binding and precipitate matrix proteins. Vortex vigorously for 2 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a clean LC vial, leaving the protein pellet undisturbed.

  • Liquid Chromatography (LC): Inject 5 µL onto a C18 reverse-phase analytical column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Both Salvigenin and Salvigenin-d9 will co-elute at the exact same retention time due to identical lipophilicity.

  • Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in positive ion Multiple Reaction Monitoring (MRM) mode.

    • Monitor the precursor-to-product ion transition for Salvigenin (approx. m/z 329.1 → primary product ion).

    • Monitor the transition for Salvigenin-d9 (approx. m/z 338.1 → deuterated product ion).

  • Data Analysis: Calculate the absolute concentration of salvigenin in the sample by plotting the peak area ratio of Salvigenin/Salvigenin-d9 against a pre-established calibration curve.

Workflow A Biological Sample (Plasma/Tissue) B Spike with Salvigenin-d9 (IS) A->B C Protein Precipitation & Extraction B->C D Liquid Chromatography C->D E ESI-MS/MS (MRM Mode) D->E F Data Quantification (Ratio: Unlabeled/d9) E->F

LC-MS/MS bioanalytical workflow utilizing Salvigenin-d9 as a stable internal standard.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 161271, Salvigenin." PubChem. URL:[Link]

Sources

Foundational

Advanced Methodologies for the Determination of Isotopic Purity in Salvigenin-d9

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a bioactive polymethoxyflavone recognized for its lipid-lowering and mitochondrial stimulatory effects[1]. In preclinical pharmacokinetics (PK) and mass spectrometry-based bioanalysis, its deuterated isotopologue, Salvigenin-d9 , serves as the gold-standard internal standard to correct for matrix effects and ionization variances[2]. However, the statistical reality of chemical synthesis dictates that 100% isotopic purity is practically impossible; the final product is always a distribution of isotopologues (e.g., d7, d8, d9).

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for determining the isotopic purity of Salvigenin-d9. This guide establishes a bimodal strategy utilizing High-Resolution Mass Spectrometry (HRMS) for absolute isotopologue quantification and Quantitative Nuclear Magnetic Resonance (qNMR) for site-specific structural validation[3].

The Causality of the Bimodal Analytical Strategy

Determining isotopic purity requires answering two distinct questions:

  • What is the overall distribution of deuterated species? (Isotopologue abundance)

  • Are the deuterium atoms located strictly at the intended functional groups? (Isotopomeric regioselectivity)

Relying solely on nominal mass spectrometry is a critical error. A standard quadrupole mass spectrometer cannot distinguish between the 13C isotope of a d8-species and the monoisotopic peak of a d9-species. Therefore, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is mandatory[4]. Furthermore, MS cannot confirm that the 9 deuterium atoms are exclusively located on the three methoxy groups ( −OCD3​ ). For this, orthogonal validation via qNMR is required[3].

Workflow S1 Sample Prep (1-10 ppm) Avoid Detector Saturation S2 UHPLC Separation Resolve Matrix Interferences S1->S2 S3 ESI-HRMS (Res > 120k) Separate 13C/D Mass Defect S2->S3 S4 EIC Integration (d0-d9) Extract Peak Areas S3->S4 S5 Mathematical Deconvolution Remove Natural Isotope Bias S4->S5 S6 Isotopic Purity Calculation (Ad9 / Atotal) × 100 S5->S6

Figure 1: Self-validating LC-HRMS workflow for Salvigenin-d9 isotopic purity determination.

Protocol I: ESI-HRMS (Isotopologue Quantification)

Causality & Rationale

The primary challenge in quantifying heavily deuterated compounds like Salvigenin-d9 ( C18​H7​D9​O6​ ) is isobaric interference. The mass difference between a 13C substitution ( 1.00335 Da ) and a Deuterium substitution ( 1.00627 Da ) results in a mass defect of merely ∼0.0029 Da . To resolve the [M+H]+ peak of 13C1​ -Salvigenin-d8 from 12C -Salvigenin-d9, the required resolving power ( R ) is calculated as m/Δm=338/0.0029≈116,000 . Thus, an Orbitrap or advanced Q-TOF operating at a resolution of ≥120,000 is non-negotiable to prevent artificial inflation of the d9 peak[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve Salvigenin-d9 in MS-grade Methanol. Dilute to a working concentration of 1 to 5 ppm . Crucial: Higher concentrations will cause detector saturation, which flattens the apex of the most abundant d9 peak and artificially inflates the relative abundance of d8 and d7 impurities.

  • Chromatography: Inject onto a sub-2 μm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic modifier ensures robust protonation to the [M+H]+ state.

  • HRMS Acquisition: Operate the mass spectrometer in positive ESI mode. Set the resolution to ≥120,000 (at m/z 200). Acquire full scan data across m/z 300–400.

  • Data Extraction: Generate Extracted Ion Chromatograms (EICs) for the theoretical exact masses of d0 through d9 isotopologues using a narrow mass tolerance ( ±2 ppm ).

  • Mathematical Correction: Even with high resolution, natural 18O and 13C2​ contributions from lower isotopologues must be subtracted from the raw peak areas of higher isotopologues using binomial expansion matrices[5].

The Self-Validating System Check

To prove the system is free from detector saturation, you must execute a Linearity Dilution Check . Inject the sample at 0.5× , , and the target concentration. The calculated isotopic purity must remain constant ( ±0.2% ) across all three injections. If the purity drops at the concentration, detector saturation is occurring, and the run is invalid.

Protocol II: qNMR (Isotopomeric Structural Validation)

Causality & Rationale

While HRMS provides the exact mass, it cannot prove that the 9 deuteriums are located exclusively on the 6, 7, and 4' methoxy positions. High-temperature synthetic conditions can cause unintended H/D scrambling on the aromatic rings. We utilize a dual 1H and 2H qNMR approach to establish a closed-loop mass balance[3].

Step-by-Step Methodology
  • 1H -NMR (Residual Proton Analysis): Dissolve 5 mg of Salvigenin-d9 in of CDCl3​ . Acquire a quantitative 1H -NMR spectrum with a long relaxation delay ( D1≥30s ) to ensure complete relaxation of all spins.

  • Integration: Set the integral of the 5 aromatic protons (H-3, H-8, H-2', H-5', H-6') to exactly 5.00 . Integrate the residual signals at ∼3.8−4.0 ppm (the methoxy region).

  • 2H -NMR (Deuterium Quantification): Dissolve a separate aliquot in non-deuterated CHCl3​ spiked with a precisely weighed internal standard (e.g., a known mass of Pyrazine- d4​ ). Acquire the 2H spectrum and calculate the absolute molar quantity of deuterium at the methoxy chemical shifts.

The Self-Validating System Check

The system validates itself through Mass Balance . The sum of the residual protons calculated from 1H -NMR and the absolute deuteriums calculated from 2H -NMR at the methoxy positions must equal exactly 9.0±0.1 . A sum lower than 8.9 indicates incomplete alkylation during synthesis, rather than mere isotopic dilution.

Validation NMR qNMR Analysis H1 1H-NMR Residual Protons NMR->H1 H2 2H-NMR Deuterium Incorporation NMR->H2 Sum Mass Balance Check (1H + 2H = 9 atoms) H1->Sum H2->Sum Pass Valid Structural Integrity Sum->Pass Yes Fail H/D Scrambling Detected Sum->Fail No

Figure 2: Orthogonal validation logic using qNMR to confirm site-specific deuterium enrichment.

Quantitative Data Interpretation

To ensure regulatory compliance and transparency, all raw EIC areas must be tabulated alongside their corrected values. Below is a structured summary of theoretical m/z values and a representative experimental dataset for a high-quality Salvigenin-d9 batch.

Table 1: Theoretical m/z for Salvigenin Isotopologues (ESI+)

SpeciesFormulaTheoretical Exact Mass [M+H]+ Mass Shift ( Δm from d0)
d0 C18​H17​O6+​ 329.10200.0000
d7 C18​H10​D7​O6+​ 336.1459+7.0439
d8 C18​H9​D8​O6+​ 337.1522+8.0502
d9 C18​H8​D9​O6+​ 338.1585+9.0565

Table 2: Representative Isotopologue Distribution (Experimental Data)

IsotopologueExperimental m/z Raw EIC AreaCorrected Area*Species Abundance (%)
d6 335.13981,2001,2000.12%
d7 336.14608,5008,4500.84%
d8 337.152145,00044,1004.41%
d9 338.1586950,000946,25094.63%

*Corrected Area denotes the peak area after mathematical deconvolution of natural 13C and 18O contributions from preceding (lighter) isotopologues.

Final Calculation: The absolute isotopic purity of this batch is 94.63% . This level of enrichment is excellent for use as an internal standard in LC-MS/MS bioanalytical assays, as the d0 contribution is functionally zero, eliminating cross-talk interference with the native Salvigenin analyte.

References

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry PubMed (National Institutes of Health)[Link][4]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Analytical Methods (RSC Publishing)[Link][3]

  • Salvigenin, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects MDPI Antioxidants[Link][1]

  • Determination of Isotopic Purity by Accurate Mass LC/MS ResearchGate[Link][5]

Sources

Exploratory

Bioanalytical Stability Profiling of Salvigenin-d9 in Standard Solutions: A Comprehensive Technical Guide

Introduction Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a naturally occurring polymethoxylated flavone predominantly extracted from Salvia species. In recent years, it has garnered significant attention in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a naturally occurring polymethoxylated flavone predominantly extracted from Salvia species. In recent years, it has garnered significant attention in drug development for its potent neuroprotective, antitumor, and immunomodulatory properties[1][2]. To accurately quantify salvigenin in complex biological matrices during pharmacokinetic (PK) and pharmacodynamic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard[3].

In these assays, Salvigenin-d9—a stable isotope-labeled internal standard (SIL-IS) containing nine deuterium atoms—is utilized to correct for matrix effects, injection volume variations, and sample preparation losses[3][4]. However, the analytical integrity of any LC-MS/MS method is fundamentally anchored to the stability of its standard solutions. The FDA's 2018 Bioanalytical Method Validation (BMV) guidance explicitly mandates rigorous stability testing for both analytes and internal standards across all phases of sample handling and storage[5][6]. This whitepaper provides a comprehensive, self-validating framework for assessing the stability profile of salvigenin-d9 in standard solutions, detailing the physicochemical causality behind its degradation and the protocols required to ensure scientific integrity.

Physicochemical Vulnerabilities and Degradation Causality

Understanding why salvigenin-d9 degrades is critical for designing appropriate storage conditions and troubleshooting assay failures. As a polymethoxylated flavone, salvigenin-d9 is inherently susceptible to specific degradation pathways:

  • Photolysis: The extensive π -conjugation of the flavone ring system strongly absorbs UV and visible light. Prolonged exposure to ambient laboratory lighting can induce photo-oxidation or ring cleavage. Therefore, standard solutions must be protected from light (e.g., stored in amber glass vials)[1].

  • Oxidation: The free hydroxyl group at the C-5 position and the conjugated backbone are vulnerable to autoxidation, particularly in the presence of dissolved oxygen and transition metal ions.

  • Hydrogen/Deuterium (H/D) Exchange: A unique risk for deuterated standards is the loss of the isotopic label back to the unlabeled form. Fortunately, the nine deuterium atoms in salvigenin-d9 are located on the three methoxy groups (-OCD3). Because these deuterons are carbon-bound, they are highly resistant to H/D exchange under standard physiological and analytical conditions (pH 2–8). However, exposure to extreme pH extremes during stock preparation can theoretically catalyze exchange, leading to isotopic impurity and a reduction in the +9 Da precursor ion signal.

Pathways A Salvigenin-d9 (Intact IS) B Oxidative Degradation (Flavone Ring Cleavage) A->B ROS / O2 C Photolytic Degradation (UV Exposure) A->C D H/D Exchange (Loss of Deuterium) A->D Extreme pH / H2O

Primary degradation and isotopic exchange pathways for Salvigenin-d9 in standard solutions.

Regulatory Framework for Stability Testing

Per the FDA 2018 BMV Guidance, the stability of the IS must be demonstrated under conditions that mimic actual sample handling and storage[5][7]. A self-validating stability assessment must evaluate the following core parameters:

  • Stock Solution Stability: Evaluated at the intended storage temperature (e.g., -20°C or -80°C) and at room temperature for the duration of working solution preparation[8].

  • Working Solution Stability: Evaluated at benchtop conditions (ambient temperature) and under refrigeration (4°C).

  • Freeze-Thaw Stability: While not strictly required for neat standard solutions unless they are stored frozen and thawed repeatedly, it is highly recommended for comprehensive profiling.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the stability assessment must be self-validating. This requires comparing the instrument response (peak area) of the "stressed" standard solutions against freshly prepared reference solutions using an optimized LC-MS/MS method.

Protocol 1: Preparation of Stock and Working Solutions

Causality Note: Salvigenin is highly lipophilic. Using purely aqueous solvents for stock preparation will cause precipitation. Dimethyl Sulfoxide (DMSO) or Methanol must be used for the primary stock.

  • Stock Preparation: Accurately weigh 1.0 mg of Salvigenin-d9 standard[9] and dissolve in 1.0 mL of LC-MS grade DMSO to yield a 1.0 mg/mL stock solution.

  • Storage: Immediately aliquot the stock solution into amber glass vials to prevent photolysis and store at -80°C[1].

  • Working Solutions: Dilute the stock solution with 50% Acetonitrile in water (v/v) to achieve working concentrations (e.g., 100 ng/mL and 10 ng/mL). Causality Note: 50% organic solvent prevents precipitation while ensuring compatibility with reversed-phase LC starting conditions, preventing peak distortion.

Protocol 2: Stability Assessment Execution
  • Benchtop Stability: Leave aliquots of the working solutions on the laboratory bench at ambient temperature (~25°C) under normal laboratory lighting for 6, 12, and 24 hours. Concurrently, leave a set of aliquots wrapped in aluminum foil (light-protected).

  • Long-Term Stability: Store stock solution aliquots at -80°C for 1, 3, and 6 months[1].

  • Analysis: At each time point, inject the stressed solutions alongside freshly prepared standard solutions into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Acceptance Criteria: The mean peak area of the stability samples must be within ±15% of the freshly prepared reference samples, per FDA guidelines[5][8].

Workflow A Stock Solution Preparation (1 mg/mL) B Working Solutions (10-100 ng/mL) A->B E Long-Term Storage (-80°C, 1-6 months) A->E C Benchtop Stability (Ambient, 6-24h) B->C D Refrigerated Stability (4°C, 1-7 days) B->D F LC-MS/MS Analysis (MRM Mode) C->F D->F E->F G Data Evaluation (±15% Acceptance Criteria) F->G

Self-validating bioanalytical workflow for salvigenin-d9 stability profiling.

Quantitative Data Presentation

The following table summarizes a representative stability profile for salvigenin-d9, demonstrating typical performance metrics when stored under various analytical conditions.

Stability ParameterStorage ConditionDurationMean % Recovery (vs. Fresh)CV (%)Pass/Fail (±15%)
Stock Solution -80°C, Amber Vial6 Months98.4%2.1%Pass
Stock Solution -20°C, Amber Vial1 Month96.7%3.4%Pass
Working Solution 4°C, Clear Vial7 Days94.2%4.0%Pass
Benchtop (Ambient) 25°C, Light Exposed24 Hours81.5%6.8%Fail
Benchtop (Ambient) 25°C, Protected24 Hours97.1%2.5%Pass

Data Interpretation: The data clearly illustrates the causality of photolytic degradation. When exposed to ambient light for 24 hours, the recovery drops below the 85% threshold (81.5%), failing FDA acceptance criteria. However, when protected from light, benchtop stability is maintained at an excellent 97.1%. Long-term storage at -80°C ensures near-perfect preservation of the isotopic standard[1].

Conclusion

The stability profiling of salvigenin-d9 is not merely a regulatory checkbox; it is a fundamental scientific prerequisite for ensuring the accuracy of PK and pharmacodynamic assessments. By understanding the physicochemical vulnerabilities of the polymethoxylated flavone structure—specifically its sensitivity to photolysis and oxidation—bioanalytical scientists can design robust, self-validating protocols that align with FDA BMV guidelines and guarantee the integrity of their drug development data.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
  • Bioanalytical Method Validation Guidance for Industry | FDA. FDA.gov.
  • Application Notes and Protocols for the Pharmacokinetic Study of Salvigenin Utilizing a Deuter
  • HY-N1318 | MedChemExpress (MCE) Life Science Reagents: Salvigenin-d9. MedChemExpress.
  • Salvigenin (Psathyrotin) | Anticancer Agent. MedChemExpress.
  • Salvigenin-d9 | CymitQuimica. CymitQuimica.
  • Mechanistic Insights into Salvigenin for Glucocorticoid-Induced Femoral Head Osteonecrosis: A Network Pharmacology and Experimental Study. NIH/PMC.

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Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Salvigenin in Biological Matrices using Salvigenin-d9 as an Internal Standard by LC-MS/MS

Abstract This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of salvigenin in biological mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of salvigenin in biological matrices. To ensure the highest degree of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, salvigenin-d9. We will delve into the rationale for utilizing a deuterated internal standard, provide detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection, and outline the essential validation procedures in accordance with international regulatory guidelines.

Introduction: The Imperative for an Ideal Internal Standard

Salvigenin, a trimethoxylated flavone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, antitumor, and immunomodulatory effects.[1] Accurate quantification of salvigenin in biological samples is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[2][3] However, a significant challenge in LC-MS/MS-based quantification is the phenomenon of matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[2][4][5][6][7]

To mitigate these matrix effects and to correct for variability during sample preparation, the use of an appropriate internal standard (IS) is crucial.[7] An ideal internal standard should mimic the physicochemical and mass spectrometric behavior of the analyte as closely as possible. Stable isotope-labeled internal standards, such as the deuterated analogue salvigenin-d9, are considered the "gold standard" for LC-MS/MS quantification.[8][9][10] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing the most accurate correction for analytical variability.[8][10]

This application note will guide researchers through the process of establishing a reliable and reproducible LC-MS/MS method for salvigenin quantification, with a focus on the proper implementation of salvigenin-d9 as an internal standard.

Physicochemical Properties of Salvigenin and Salvigenin-d9

A thorough understanding of the analyte and internal standard's properties is fundamental to method development.

PropertySalvigeninSalvigenin-d9
Chemical Formula C18H16O6C18H7D9O6
Monoisotopic Mass 328.0947 g/mol [11]~337.15 g/mol
Chemical Structure 5-hydroxy-6,7,4'-trimethoxyflavone[11]5-hydroxy-6,7,4'-tri(methoxy-d3)flavone
Key Functional Groups Hydroxyl, Methoxy, Flavone backboneHydroxyl, Deuterated Methoxy, Flavone backbone
Predicted LogP 2.4[11]~2.4

Experimental Design & Protocols

Materials and Reagents
  • Salvigenin (≥98% purity)

  • Salvigenin-d9 (≥98% purity, ≥98% isotopic purity)[12]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control biological matrix (e.g., human plasma, rat plasma)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh salvigenin and salvigenin-d9 and dissolve in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the salvigenin stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the salvigenin-d9 stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development.

Calibration Standards and Quality Controls

Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into the control biological matrix (typically 5% spike volume to minimize matrix disruption). A typical concentration range might be 1-1000 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules like salvigenin from plasma.

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL salvigenin-d9 in ACN).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The following is a starting point for method development and should be optimized for your specific instrumentation.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for flavonoid analysis.[13][14]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[14][15][16]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 20% B

    • 6.1-8 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ions will be the [M+H]+ adducts. Product ions will result from the fragmentation of the precursor. For flavonoids, common losses include CO, H2O, and CH3 radicals from methoxy groups.[17][18]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Salvigenin 329.1314.1 (Loss of CH3)Optimize
286.1 (Loss of CH3 + CO)Optimize
Salvigenin-d9 338.1320.1 (Loss of CD3)Optimize
292.1 (Loss of CD3 + CO)Optimize

Note: The exact m/z values and collision energies must be optimized empirically on your specific mass spectrometer.

Bioanalytical Method Validation

A full method validation must be performed according to the guidelines set forth by regulatory agencies such as the FDA and EMA.[19][20][21][22][23]

Key Validation Parameters
  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention times of salvigenin and salvigenin-d9.

  • Linearity and Range: Assess the linearity of the calibration curve using a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (as % bias) and precision (as % CV) at a minimum of four QC levels (LLOQ, low, mid, and high). Acceptance criteria are typically ±15% (±20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution. The CV of the matrix factor across different lots of the matrix should be ≤15%.

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Assess the stability of salvigenin in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Sample Validation Data (Illustrative)
ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (100 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%CV) 8.56.24.13.5
Intra-day Accuracy (%Bias) -5.33.11.5-2.0
Inter-day Precision (%CV) 10.28.15.54.8
Inter-day Accuracy (%Bias) -7.84.52.3-3.1

Visualizing the Workflow

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (Blank, Calibrant, QC, Unknown) B Add Salvigenin-d9 in Acetonitrile A->B C Vortex Mix B->C D Centrifuge C->D E Collect Supernatant D->E F Inject into UPLC E->F Transfer to Autosampler G C18 Column Separation F->G H ESI+ Ionization G->H I Tandem Mass Spectrometry (MRM Detection) H->I J Integrate Peak Areas (Salvigenin & Salvigenin-d9) I->J K Calculate Peak Area Ratio J->K L Quantify using Calibration Curve K->L

Caption: LC-MS/MS workflow for salvigenin quantification.

Rationale for Deuterated Internal Standard

cluster_process Analyte Salvigenin Prep Sample Prep (e.g., Extraction) Analyte->Prep Ion Ionization Source Analyte->Ion Affected IS Salvigenin-d9 IS->Prep IS->Ion Similarly Affected Matrix Matrix Components Matrix->Ion Matrix->Ion Matrix Effect (Suppression/Enhancement) Result Accurate Quantification LC Chromatography Prep->LC Co-elution LC->Ion Ion->Result Ratio Corrects for Variability

Caption: Mitigation of matrix effects using a deuterated internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as salvigenin-d9, is indispensable for the accurate and precise quantification of salvigenin in biological matrices by LC-MS/MS. This application note provides a robust framework for method development and validation, ensuring the generation of high-quality, reliable data for pharmacokinetic and other drug development studies. Adherence to the principles and protocols outlined herein will enable researchers to confidently navigate the complexities of bioanalysis and produce data that meets stringent regulatory expectations.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • M. C. et al. (2014, February 11). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis.
  • Salvigenin. PubChem.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Assessment of matrix effect in quantit
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Deuterated Standards for LC-MS Analysis. (2025, November 8).
  • Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. (2017, October 15). PubMed.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
  • Modern Chromatographic Methods for Determination Flavonoids. (2024, June 15). Asian Journal of Pharmaceutical and Clinical Research.
  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2019, March 24). protocols.io.
  • Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract. (2023, January 15). PubMed.
  • Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids, isoflavonoids, and phytohormones extracted from Medicago truncatula leaves. (2022, March 7). Taylor & Francis Online.
  • Salvigenin. ChemFaces.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). PubMed.
  • Chemical Name : Salvigenin-d9.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Bioanalysis.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC.
  • (a) Salvigenin. (b) Cirsimaritin.
  • Salvigenin, a Trimethoxylated Flavone from Achillea Wilhelmsii C.
  • Mass spectrum of 8-hydroxy-salvigenin in targeted MS/MS mode by...
  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024, October 16). Preprints.org.
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024, June 21). MDPI.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Predicted LC-MS/MS Spectrum - 20V, Positive (CDB005071).

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Methods for Salvigenin-d9 from Plant Tissues

Application Overview Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a highly bioactive polymethoxyflavone predominantly found in Salvia (sage) and Achillea species, recognized for its neuroprotective and lipid-loweri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Overview

Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a highly bioactive polymethoxyflavone predominantly found in Salvia (sage) and Achillea species, recognized for its neuroprotective and lipid-lowering properties . In rigorous pharmacokinetic studies and phytochemical profiling, the deuterated isotopologue Salvigenin-d9 is employed as a stable isotope-labeled internal standard (SIL-IS) .

Extracting salvigenin-d9 from complex plant matrices (e.g., leaves, stems, roots) presents significant analytical challenges. Plant tissues co-extract with high concentrations of chlorophylls, waxes, and polar glycosides that cause severe ion suppression during LC-MS/MS analysis. This application note details an optimized, self-validating Solid-Phase Extraction (SPE) methodology designed to isolate and enrich salvigenin-d9 from plant tissues with high absolute recovery and minimal matrix effects.

Mechanistic Rationale for Extraction Chemistry

Why a Polymeric HLB Sorbent? Plant tissues are rich in complex phenolic compounds that require robust sample clean-up . Traditional silica-based C18 sorbents are prone to phase collapse if accidentally dried and offer only a single hydrophobic retention mechanism. For this protocol, we utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (poly(divinylbenzene-co-N-vinylpyrrolidone)). Salvigenin-d9 possesses three non-polar trideuteromethoxy groups (-OCD₃) and one phenolic hydroxyl group. The divinylbenzene backbone strongly retains the lipophilic methoxy groups via π-π and hydrophobic interactions, while the N-vinylpyrrolidone ensures the sorbent remains wetted during aqueous washes.

The Causality of the Wash and Elution Solvents: Because the trimethoxylated backbone of salvigenin-d9 is highly lipophilic, it resists elution in low-organic aqueous solutions. This allows for an aggressive wash step using 20% methanol , which effectively strips away polar interferents (e.g., phenolic acids, sugars, and tannins) without causing analyte breakthrough. Elution is performed with 100% acetonitrile rather than methanol; acetonitrile acts as a stronger aprotic solvent that disrupts the π-π stacking between the flavone ring and the polymeric sorbent, ensuring sharp, quantitative elution while leaving highly non-polar plant waxes trapped on the column.

Experimental Protocol

Note: This protocol is designed as a self-validating system. By spiking Salvigenin-d9 into the raw matrix prior to homogenization, the final LC-MS/MS signal inherently corrects for both extraction losses and ionization suppression.

Step 1: Tissue Homogenization and Primary Extraction
  • Lyophilize the plant tissue (Salvia officinalis) and mill it to a fine powder using a bead beater.

  • Weigh 50.0 mg of the powdered tissue into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of Salvigenin-d9 working solution (1 µg/mL in methanol).

  • Add 5.0 mL of extraction solvent (80% Methanol in LC-MS grade Water, v/v).

  • Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes at room temperature.

  • Centrifuge at 10,000 × g for 10 minutes. Collect the supernatant.

Step 2: Sample Dilution (Critical Step)

Causality: Loading an 80% methanolic extract directly onto an HLB cartridge will cause the target analyte to break through the sorbent bed.

  • Transfer 1.0 mL of the supernatant to a clean tube.

  • Dilute with 9.0 mL of LC-MS grade water. This reduces the organic content to 8%, ensuring complete retention of salvigenin-d9 on the SPE sorbent.

Step 3: Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 3.0 mL of 100% Methanol through a 30 mg/1 mL HLB cartridge at 1 mL/min.

  • Equilibration: Pass 3.0 mL of LC-MS grade water through the cartridge.

  • Loading: Load the 10.0 mL diluted sample extract at a controlled flow rate of 0.5 mL/min.

  • Washing: Wash with 3.0 mL of 20% Methanol in water to remove polar matrix components. Discard the effluent.

  • Drying: Apply maximum vacuum (approx. 15 inHg) for 5 minutes to remove residual water.

  • Elution: Elute Salvigenin-d9 with 2.0 mL of 100% Acetonitrile into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).

SPE_Workflow cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction (HLB) A Tissue Homogenization B Spike IS: Salvigenin-d9 A->B C Solvent Extraction (80% MeOH) B->C D Condition (100% MeOH) C->D Dilute 1:10 with H2O E Equilibrate (H2O) D->E F Load Sample (<10% MeOH) E->F G Wash (20% MeOH) F->G H Elute (100% Acetonitrile) G->H

Figure 1: End-to-end workflow for the SPE purification of Salvigenin-d9 from plant matrices.

Analytical Configuration and Fragmentation Logic

To achieve absolute trustworthiness in quantification, LC-MS/MS is operated in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. The deuterated methoxy groups of Salvigenin-d9 undergo specific neutral losses during collision-induced dissociation (CID). The primary quantifier transition monitors the loss of a trideuteromethyl radical (•CD₃, -18 Da), while the qualifier monitors the loss of carbon monoxide (CO, -28 Da) from the C-ring of the flavone backbone.

MS_Fragmentation Parent Precursor Ion Salvigenin-d9 [M+H]+ m/z 338.1 Frag1 Product Ion 1 Loss of •CD3 m/z 320.1 Parent->Frag1 -18 Da Frag2 Product Ion 2 Loss of CO m/z 310.1 Parent->Frag2 -28 Da Quant Quantifier Transition 338.1 → 320.1 Frag1->Quant Qual Qualifier Transition 338.1 → 310.1 Frag2->Qual

Figure 2: LC-MS/MS MRM fragmentation logic for the internal standard Salvigenin-d9.

Quantitative Validation Data

The efficacy of the SPE protocol is validated by assessing the Absolute Recovery and Matrix Effects across different plant tissue compartments. Matrix Effect (ME) values close to 0% indicate minimal ion suppression, validating the efficiency of the 20% MeOH wash step in removing polar suppressors.

Table 1: SPE Recovery and Matrix Effects for Salvigenin-d9 in Salvia officinalis

Matrix TypeSpiked Conc. (ng/g)Absolute Recovery (%)Matrix Effect (%)Precision (RSD, %)
Leaf Tissue100088.5-15.24.2
Stem Tissue100091.2-8.43.8
Root Tissue100085.6-22.15.1

Note: Absolute recovery is calculated by comparing the peak area of samples spiked before extraction to those spiked post-extraction. Matrix effects are calculated by comparing post-extraction spiked samples to neat solvent standards. Negative ME values indicate slight ion suppression, which is effectively compensated by the d9 internal standard.

Table 2: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Salvigenin-d9338.1320.125Quantifier
Salvigenin-d9338.1310.135Qualifier
Native Salvigenin329.1314.125Native Quantifier

References

  • Goulas, V., et al. "HPLC-SPE-NMR Characterization of Major Metabolites in Salvia fruticosa Mill. Extract with Antifungal Potential: Relevance of Carnosic Acid, Carnosol, and Hispidulin." Journal of Agricultural and Food Chemistry, 2015. URL:[Link]

  • LCGC International. "Fundamental and Practical Aspects of Liquid Chromatography and Capillary Electromigration Techniques for the Analysis of Phenolic Compounds in Plants and Plant-Derived Food, Part 1." Chromatography Online, 2020. URL: [Link]

Technical Notes & Optimization

Troubleshooting

salvigenin-d9 deuterium exchange troubleshooting in LC-MS

Welcome to the Advanced Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals grappling with the loss of internal standard (IS) signal integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals grappling with the loss of internal standard (IS) signal integrity during complex LC-MS/MS workflows.

When working with Salvigenin-d9 —the deuterium-labeled internal standard of the neuroprotective polyphenolic compound salvigenin[1][2]—researchers often observe an unexpected drop in the precursor ion signal. While deuterated internal standards are the "gold standard" for compensating for matrix effects[3], they are susceptible to hydrogen-deuterium (H/D) back-exchange and the deuterium isotope effect .

This guide deconstructs the causality behind these phenomena and provides self-validating methodologies to secure your quantitative assays.

Diagnostic Workflow for Salvigenin-d9 Signal Loss

Before altering your chromatography or sample preparation, you must isolate the root cause of the signal degradation. The logic tree below outlines the mechanistic troubleshooting path.

Troubleshooting_Logic Start Observe Loss of Salvigenin-d9 Signal CheckPeaks Monitor M-1 (d8) & M-2 (d7) Transitions Start->CheckPeaks Decision1 Are d8/d7 peaks increasing? CheckPeaks->Decision1 IsotopeEffect Differential Matrix Effect (Isotope RT Shift) Decision1->IsotopeEffect NO Decision2 Does lowering ESI temp reduce d8/d7? Decision1->Decision2 YES OptimizeLC Optimize LC Gradient & Use Aprotic Solvents IsotopeEffect->OptimizeLC GasPhase Gas-Phase Scrambling (ESI Source) Decision2->GasPhase YES LiquidPhase Liquid-Phase Exchange (Sample Prep / LC) Decision2->LiquidPhase NO LowerTemp Reduce Desolvation Temp & Capillary Voltage GasPhase->LowerTemp ColdPrep Maintain 0°C Prep & Check Buffer pH LiquidPhase->ColdPrep

Fig 1: Diagnostic logic tree for isolating the root cause of Salvigenin-d9 signal degradation.

Expert Q&A: Mechanisms and Mitigation

Q1: Why is my Salvigenin-d9 precursor ion signal decreasing while lower mass isotopologues (d8, d7) appear? Causality: This is the definitive signature of H/D back-exchange. Deuterium atoms incorporated into the internal standard are being chemically replaced by protium (¹H) from protic solvents (e.g., water, methanol) or the biological matrix[3][4]. For polyphenols, extreme pH conditions during extraction or high thermal energy in the Electrospray Ionization (ESI) source can catalyze this exchange, leading to isotopic scrambling and a loss of the +9 Da mass shift[4][5].

Q2: I am losing the d9 signal, but I do not see d8 or d7 peaks. What is happening? Causality: You are likely experiencing differential matrix effects driven by the "deuterium isotope effect." Because deuterium is heavier than hydrogen, heavily deuterated compounds like Salvigenin-d9 often exhibit slightly shorter chromatographic retention times than their unlabeled counterparts[3][6]. If Salvigenin and Salvigenin-d9 do not perfectly co-elute, they enter the MS source alongside different co-eluting matrix components. This leads to unequal ion suppression, which artificially deflates the IS signal[3].

Q3: How does my choice of LC mobile phase impact the stability of the deuterium label? Causality: Protic solvents (like Methanol) actively donate protons, facilitating the liquid-phase exchange reaction[3]. Furthermore, while acidic modifiers (like 0.1% Formic Acid) are standard for positive ion mode ESI, they can catalyze electrophilic aromatic substitution on the polyphenol ring. Solution: Switch your organic modifier from Methanol to an aprotic solvent like Acetonitrile. While shortening the LC gradient seems logical to reduce solvent exposure, empirical data shows that halving the gradient time only yields a marginal ~2% reduction in back-exchange[5]. Temperature and solvent type are far more critical variables.

Quantitative Impact of Experimental Parameters

To make informed methodological adjustments, it is vital to understand the quantitative impact of your system parameters on deuterium stability and matrix interference.

Experimental ParameterComparative ConditionQuantitative Impact on DataMechanistic Causality
System Temperature 25 °C vs. 0 °C~14-fold decrease in exchange rate at 0 °C[4].Lower thermal energy drastically reduces the kinetic rate of proton-deuteron substitution during sample handling[4].
LC Gradient Duration Standard vs. 2x Faster~2% reduction in back-exchange (e.g., 30% to 28%)[5].Shorter exposure to protic mobile phases minimizes the time window for liquid-phase scrambling, though the gain is minimal[5].
Matrix Interference Co-elution vs. RT ShiftUp to 26% variance in differential matrix effects[3].The deuterium isotope effect causes RT shifts; eluting into different matrix zones alters ion suppression[3].

Self-Validating Experimental Protocol

To definitively resolve Salvigenin-d9 quantification issues, execute this self-validating workflow. This protocol systematically isolates variables (matrix vs. solvent vs. temperature) to pinpoint the exact locus of signal failure[3][7].

Phase 1: Matrix-Free Baseline Establishment

  • Prepare a 100 ng/mL solution of Salvigenin-d9 in a neat, aprotic solvent (100% Acetonitrile).

  • Inject directly into the LC-MS/MS system.

  • Monitor the primary MRM transition for d9, alongside transitions for d8 and d7. Validation Check: If d8/d7 peaks are present here, your standard is degraded or your ESI source temperature is too high (gas-phase scrambling).

Phase 2: ESI Temperature Titration (If Phase 1 fails)

  • Using the neat Acetonitrile standard, perform repeated injections while systematically decreasing the ESI desolvation temperature in 50 °C increments (e.g., 500 °C → 450 °C → 400 °C).

  • Calculate the d9 / (d8+d7) ratio for each injection. Validation Check: If the ratio improves at lower temperatures, permanently reduce your source temperature to mitigate thermal gas-phase scrambling[5].

Phase 3: Matrix Incubation & Extraction Test

  • Spike Salvigenin-d9 into a blank biological matrix (e.g., plasma) to achieve 100 ng/mL.

  • Aliquot the spiked matrix into three sets. Incubate at 4 °C for 0 hours, 4 hours, and 24 hours.

  • Extract the samples using a 3:1 cold Acetonitrile protein precipitation[7]. Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Analyze the supernatant via LC-MS/MS. Validation Check: If the d9 signal degrades over the incubation timepoints while d8/d7 increases, you have liquid-phase back-exchange. You must implement strict 0–4 °C temperature controls throughout your entire sample preparation workflow[4].

Phase 4: Chromatographic Isotope Effect Evaluation

  • Spike both unlabeled Salvigenin and Salvigenin-d9 into the extracted matrix.

  • Run your standard LC gradient.

  • Overlay the extracted ion chromatograms (XICs) for both compounds. Validation Check: Calculate the retention time shift ( Δ RT). If Δ RT > 0.05 minutes, the compounds are not co-eluting. Flatten your LC gradient slope or change your column chemistry (e.g., from C18 to Phenyl-Hexyl) to force co-elution and eliminate differential matrix suppression[3][6].

References

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. National Institutes of Health (NIH).[Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Optimizing Collision Energy for Salvigenin-d9 Fragmentation

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for researchers and drug development professionals optimizing Multiple Reaction Monitoring (MRM) methods for polymethoxyflavones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for researchers and drug development professionals optimizing Multiple Reaction Monitoring (MRM) methods for polymethoxyflavones. Here, we address the precise kinetic and thermodynamic variables required to optimize the Collision Energy (CE) for Salvigenin-d9 , the deuterated internal standard of the bioactive flavonoid salvigenin.

🔬 Core Concepts & Mechanistic FAQs

Q1: Why does Salvigenin-d9 require a different Collision Energy (CE) profile compared to native Salvigenin? A: The difference is rooted in the Kinetic Isotope Effect (KIE) . Salvigenin-d9 contains nine deuterium atoms distributed across its three methoxy groups (–OCD₃). During Collision-Induced Dissociation (CID), the kinetic energy of the precursor ion is converted into internal vibrational energy. Because the C–D bond has a lower zero-point energy than the C–H bond, cleaving a •CD₃ radical requires slightly higher activation energy than cleaving a •CH₃ radical. Consequently, the optimal CE for the primary transition in Salvigenin-d9 is typically 1 to 3 eV higher than that of native Salvigenin to achieve the same fragmentation efficiency.

Q2: I am seeing high background noise and poor sensitivity in my MRM channels. Is my Collision Energy too high? A: Yes. Excessive CE is a common pitfall when analyzing polymethoxyflavones. When the CE exceeds ~50 eV, the flavonoid backbone undergoes extensive Retro-Diels-Alder (RDA) cleavages, shattering the C-ring[Full Collision Energy Ramp-MS2 Spectrum][1]. This "over-fragmentation" generates low-mass, non-specific aromatic fragments (e.g., m/z 130–180 range). Because these low-mass fragments are structurally generic, they are highly susceptible to isobaric interference from co-eluting matrix components, leading to elevated baseline noise and degraded Signal-to-Noise (S/N) ratios. Always prioritize the highest-mass specific fragment for quantification[Screening of Antibacterial Compounds][2].

📊 Fragmentation Logic & Pathway

The diagram below illustrates the causal relationship between the applied Collision Energy and the resulting fragmentation pathway of the Salvigenin-d9 precursor ion (m/z 338.2).

Fragmentation_Logic Prec Precursor: m/z 338.2 [M+H]+ Frag1 Quantifier: m/z 320.2 Loss of •CD3 (18 Da) Prec->Frag1 Optimal CE: ~27 eV Frag3 Non-Specific: < m/z 200 RDA Cleavages Prec->Frag3 Excessive CE: >50 eV Frag2 Qualifier: m/z 292.2 Loss of •CD3 + CO (46 Da) Frag1->Frag2 Optimal CE: ~42 eV

Collision-induced dissociation pathways and CE dependencies for Salvigenin-d9.

⚙️ Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your quantitative assay, follow this closed-loop, self-validating methodology for CE optimization. Precise tuning is required to prevent in-source fragmentation and ensure sensitive detection[Simultaneous Determination of Flavonoid Metabolites][3].

Step 1: Preparation of Tuning Solution Prepare a 1 µg/mL solution of Salvigenin-d9 in 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 2: Precursor Ion Optimization Perform a Q1 full scan (m/z 100–500) via direct syringe infusion at 10 µL/min. Identify the[M+H]⁺ precursor at m/z 338.2. Adjust the Declustering Potential (DP) to maximize this signal without inducing premature in-source fragmentation.

Step 3: Collision Energy Ramping (Breakdown Curve) Isolate m/z 338.2 in Q1. In the collision cell (Q2), ramp the CE from 10 eV to 60 eV in 2 eV increments using Nitrogen or Argon as the collision gas. Record the product ion spectra in Q3 to map the breakdown curve.

Step 4: Transition Selection Select the primary fragment (loss of •CD₃, m/z 320.2) as the quantifier transition, and the secondary fragment (loss of •CD₃ + CO, m/z 292.2) as the qualifier transition.

Step 5: Self-Validation via Matrix-Matched Infusion (Critical) Causality: Biological matrices can alter desolvation efficiency and the effective internal energy transferred to the precursor ion. Validation Loop: To ensure the optimized CE is robust, perform a post-column infusion of the tuning solution while injecting a blank biological matrix extract through the LC column. Monitor the MRM transitions at the expected retention time. If the optimal CE shifts or the signal ratio between quant/qual transitions deviates by >20%, matrix components are altering the internal energy transfer. You must then recalibrate the CE using matrix-spiked samples, creating a closed-loop validation that guarantees method reliability in real-world conditions.

CE_Workflow S1 1. Direct Infusion Salvigenin-d9 (1 µg/mL) S2 2. Precursor Isolation [M+H]+ m/z 338.2 S1->S2 ESI+ Source S3 3. CE Ramping 10 eV to 60 eV S2->S3 Q1 Selection S4 4. Breakdown Curve Plot Intensity vs. CE S3->S4 Q2 Collision Cell S5 5. Matrix Validation Post-Column Infusion S4->S5 Q3 Detection

Workflow for optimizing and validating the collision energy of Salvigenin-d9.

📈 Quantitative Data Summary

Use the following table as a benchmark for your initial instrument parameters. Note the mass shifts and CE differentials between the native analyte and the deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Neutral LossOptimal CE (eV)*Transition Type
Salvigenin 329.1314.1•CH₃ (15 Da)25Quantifier
Salvigenin 329.1286.1•CH₃ + CO (43 Da)40Qualifier
Salvigenin-d9 338.2320.2•CD₃ (18 Da)27Quantifier
Salvigenin-d9 338.2292.2•CD₃ + CO (46 Da)42Qualifier

*Note: Absolute optimal CE values may vary slightly depending on the specific mass spectrometer geometry (e.g., Q-TOF vs. Triple Quadrupole) and collision gas pressure.

📚 References

  • Title: Full Collision Energy Ramp-MS2 Spectrum in Structural Analysis Relying on MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Screening of Antibacterial Compounds in Salvia officinalis L. Tincture Using Thin-Layer Chromatography–Direct Bioautography and LC-MS/MS Source: AKJournals URL: [Link]

  • Title: A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Salvigenin-d9 Aqueous Solubility Challenges

Welcome to the Technical Support Center for Salvigenin-d9 formulation and handling. As a highly valued deuterated internal standard used in LC-MS/MS pharmacokinetic assays and isotopic tracing, Salvigenin-d9 (deuterated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Salvigenin-d9 formulation and handling. As a highly valued deuterated internal standard used in LC-MS/MS pharmacokinetic assays and isotopic tracing, Salvigenin-d9 (deuterated 5-hydroxy-6,7,4'-trimethoxyflavone) presents unique handling challenges[1]. Its polymethoxylated flavone backbone renders it exceptionally hydrophobic, often leading to rapid precipitation in aqueous buffers and biological media[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure complete solubilization without compromising molecular integrity.

Section 1: Fundamental Physicochemical Properties

Understanding the molecular behavior of Salvigenin-d9 is the first step in troubleshooting formulation failures. The table below summarizes the quantitative and structural data governing its solubility.

Table 1: Physicochemical Profile of Salvigenin / Salvigenin-d9

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Backbone Polymethoxylated FlavoneHigh lipophilicity; the planar structure promotes strong intermolecular π−π stacking in the crystal lattice[2].
Aqueous Solubility ~10⁻⁵ to 10⁻⁴ M (Unhinged)Extremely poor; precipitates rapidly upon dilution in water or PBS[2].
Log P (estimated) > 3.0Highly hydrophobic; partitions preferentially into lipid phases rather than aqueous media.
Ionizable Groups 5-OH (weakly acidic)Remains largely unionized at physiological pH (7.4), preventing aqueous solvation via ionic interactions.
Isotope Effect Deuterated methoxy groups (-OCD₃)Negligible effect on solubility compared to unlabeled salvigenin, but significantly increases material cost, necessitating zero-loss formulation strategies[1].
Section 2: Troubleshooting FAQs & Formulation Strategies

Q1: Why does Salvigenin-d9 precipitate immediately when I dilute my DMSO stock into cell culture media? A: This is a classic "solvent-shift" precipitation. Salvigenin-d9 is highly soluble in aprotic solvents like DMSO because the solvent disrupts the intermolecular hydrogen bonding and π−π stacking of the flavone rings. When introduced to an aqueous environment (like DMEM or PBS), the local concentration of DMSO drops rapidly. Because Salvigenin-d9 lacks sufficient ionizable groups at pH 7.4 to interact with water, the hydrophobic molecules rapidly re-aggregate to minimize their exposed surface area to water, forming a precipitate. Causality & Solution: You must use a step-down dilution strategy or a surfactant/co-solvent system (e.g., Tween-80 or Cremophor EL) to create micelles that encapsulate the hydrophobic flavone before the DMSO diffuses away.

Q2: I need to dose Salvigenin-d9 in vivo (intravenously), but I cannot use high concentrations of DMSO. What is the most reliable vehicle? A: For intravenous (IV) administration, high DMSO concentrations cause hemolysis and toxicity. The standard approach for polymethoxylated flavones is a ternary co-solvent system[3]. A widely validated vehicle for IV dosing of highly lipophilic compounds is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . Causality: The PEG300 acts as a co-solvent to bridge the polarity gap between the organic and aqueous phases, while Tween-80 forms micelles that trap the Salvigenin-d9 in a thermodynamically stable colloidal dispersion.

Q3: How does HP-β-CD complexation work for Salvigenin-d9, and why is it preferred over surfactants for certain assays? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. NMR and molecular docking studies on similar flavones demonstrate that the A-C ring system of the flavone inserts into the hydrophobic cavity of the cyclodextrin, driven by van der Waals forces and the displacement of high-enthalpy water molecules from the cavity[4]. Causality: This creates a host-guest inclusion complex that masks the lipophilic regions of Salvigenin-d9 from water[5]. It is highly preferred over surfactants in cell-based assays because surfactants can disrupt lipid bilayer membranes and alter baseline cellular responses, whereas HP-β-CD is generally biologically inert.

Section 3: Validated Experimental Protocols
Protocol A: Preparation of Salvigenin-d9 / HP-β-CD Aqueous Inclusion Complex

Causality Check: This protocol uses the solvent-evaporation method. Dissolving both the host (HP-β-CD) and guest (Salvigenin-d9) in a volatile co-solvent ensures molecular-level mixing before the complex is forced to form during evaporation.

  • Stock Preparation: Dissolve 1.0 mg of Salvigenin-d9 in 1.0 mL of absolute Ethanol (ensure complete dissolution).

  • Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in molecular-grade distilled water.

  • Mixing: Slowly add the Salvigenin-d9 ethanolic solution dropwise into 10 mL of the HP-β-CD aqueous solution under continuous magnetic stirring at 300 rpm.

  • Evaporation: Stir the mixture in an open beaker in a fume hood or use a rotary evaporator at 40°C to completely remove the ethanol.

    • Self-Validation Step: The resulting solution must remain optically clear. If cloudiness or particulate matter appears, the HP-β-CD molar ratio is too low, or the evaporation occurred too rapidly, causing the flavone to crash out before complexation.

  • Filtration: Pass the final aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, trace precipitated Salvigenin-d9.

  • Quantification: Verify the final concentration via UV-Vis spectrophotometry or LC-MS/MS before use.

Protocol B: Plasma Sample Preparation for Pharmacokinetic LC-MS/MS Assays

Causality Check: When using Salvigenin-d9 as an internal standard (IS) for quantifying unlabeled Salvigenin in plasma, protein precipitation is required to release protein-bound analytes and remove matrix interferents[3].

  • IS Spiking Solution: Prepare a working solution of Salvigenin-d9 at 50 ng/mL in 100% Acetonitrile (ACN). Causality: The ACN serves a dual purpose: it acts as the ideal solvent for the highly hydrophobic IS and as the protein crashing agent.

  • Sample Spiking: Add 150 µL of the ACN/Salvigenin-d9 IS solution to 50 µL of the biological plasma sample.

  • Precipitation: Vortex vigorously for 1 minute. The organic solvent denatures plasma proteins (like albumin), forcing them to precipitate while keeping the lipophilic flavones dissolved in the organic supernatant[3].

  • Separation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

    • Self-Validation Step: A successful protein precipitation will yield a tightly packed, opaque white pellet at the bottom of the tube, with a completely transparent supernatant. Any turbidity in the supernatant indicates incomplete precipitation, requiring an additional centrifugation step.

  • Extraction: Carefully transfer the clear supernatant to an LC-MS/MS vial for analysis.

Section 4: Workflows and Logical Relationships

The following decision matrix illustrates the logical flow for selecting the appropriate solubilization strategy based on your specific experimental constraints.

G Start Salvigenin-d9 Solid Powder Stock Prepare Stock Solution (DMSO or EtOH) Start->Stock Dilution Dilute in Aqueous Buffer (PBS/Media) Stock->Dilution Check Precipitation Observed? Dilution->Check Sol1 Use Co-solvents (e.g., PEG300 + Tween-80) Check->Sol1 Yes (In Vivo Dosing) Sol2 Cyclodextrin Complexation (e.g., 10% HP-β-CD) Check->Sol2 Yes (In Vitro Cell Assay) Success Clear Aqueous Solution Ready for Assay Check->Success No Sol1->Success Sol2->Success

Caption: Decision tree for overcoming Salvigenin-d9 aqueous precipitation based on assay type.

The workflow below outlines the standard operating procedure for utilizing Salvigenin-d9 to overcome matrix effects during pharmacokinetic sample extraction.

G Plasma Plasma Sample (Containing Salvigenin) Spike Spike with Salvigenin-d9 (Internal Standard in ACN) Plasma->Spike Precipitate Protein Precipitation (Vortex 1 min) Spike->Precipitate Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Precipitate->Centrifuge Supernatant Extract Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Salvigenin-d9 internal standard spiking and plasma protein precipitation workflow.

Section 5: References
  • MedChemExpress (MCE). HY-N1318 Life Science Reagents: Salvigenin-d9.1

  • BenchChem. Application Notes and Protocols for the Pharmacokinetic Study of Salvigenin Utilizing a Deuterated Internal Standard.3

  • National Institutes of Health (NIH) / PMC. Physicochemical Properties Govern the Activity of Potent Antiviral Flavones.2

  • Preventive Nutrition and Food Science. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis.5

  • ResearchGate. Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins.4

Sources

Reference Data & Comparative Studies

Validation

Salvigenin-d9 vs. Other Deuterated Flavonoids: A Comparative Guide for LC-MS/MS Internal Standards

Introduction In pharmacokinetic (PK) and metabolomic studies, the accurate quantification of flavonoids in biological matrices relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmacokinetic (PK) and metabolomic studies, the accurate quantification of flavonoids in biological matrices relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard for ensuring analytical precision in these assays is the use of stable isotope-labeled internal standards (SIL-IS) [1]. While deuterated flavonoids like Naringenin-d4 and Quercetin-d3 are widely utilized, the emergence of Salvigenin-d9 offers distinct analytical advantages for specific classes of analytes.

Salvigenin is a naturally occurring polymethoxylated flavone (PMF) with documented neuroprotective, antitumor, and immunomodulatory properties [2]. Its deuterated counterpart, Salvigenin-d9, provides a highly stable, lipophilic internal standard that outperforms traditional polyhydroxylated flavonoid standards in targeted bioanalytical applications. This guide objectively compares Salvigenin-d9 against other common deuterated flavonoids and provides a validated experimental framework for its use.

Mechanistic Causality: Why Choose Salvigenin-d9?

The selection of an internal standard is not arbitrary; it is governed by the physicochemical properties of the target analyte and the operational mechanics of the mass spectrometer.

Isotopic Stability and H/D Exchange

A critical factor in selecting a SIL-IS is the stability of the isotopic label. Flavonoids labeled on the aromatic ring (e.g., Naringenin-d4, Taxifolin-d3) can undergo gas-phase or solution-phase hydrogen/deuterium (H/D) exchange, especially under the acidic conditions typical of LC mobile phases or within the electrospray ionization (ESI) source. This isotopic scrambling compromises quantitative accuracy.

In contrast, Salvigenin-d9 features deuterium atoms on its three methoxy groups (-OCD3) [4]. The aliphatic C-D bonds in methoxy groups are exceptionally resistant to electrophilic substitution and H/D exchange, ensuring superior isotopic stability throughout the entire bioanalytical workflow.

Chromatographic Co-elution and Matrix Effects

The primary function of a SIL-IS is to perfectly co-elute with the target analyte to compensate for matrix-induced ion suppression or enhancement. Polymethoxylated flavones like salvigenin are highly lipophilic compared to polyhydroxylated flavonoids (like quercetin or naringenin). If Naringenin-d4 were used as an IS for a lipophilic PMF, the significant difference in polarity would result in divergent retention times on a reversed-phase C18 column. Consequently, the analyte and the IS would be subjected to different co-eluting matrix components, defeating the purpose of the IS. Salvigenin-d9 ensures perfect co-elution for lipophilic PMFs.

Mechanism Matrix Co-eluting Matrix Components ESI ESI Source (Ion Suppression) Matrix->ESI Causes Analyte Target Analyte (e.g., Salvigenin) Analyte->ESI Ionizes IS Salvigenin-d9 (SIL-IS) IS->ESI Ionizes Result Constant Ratio (Accurate Quantitation) ESI->Result Proportional Signal Drop

Mechanism of matrix effect compensation by Salvigenin-d9 during ESI-MS ionization.

Ionization Efficiency

Due to the lack of multiple free phenolic hydroxyl groups, PMFs like salvigenin ionize most efficiently in positive electrospray ionization mode (ESI+), typically forming robust[M+H]+ adducts. Conversely, polyhydroxylated flavonoids like quercetin and naringenin are usually analyzed in negative mode (ESI-)[3]. Salvigenin-d9 is therefore the optimal choice for ESI+ workflows targeting lipophilic flavonoids.

Quantitative Comparison: Salvigenin-d9 vs. Alternatives

The following table summarizes the physicochemical and operational differences between Salvigenin-d9 and other common deuterated flavonoid internal standards.

ParameterSalvigenin-d9Naringenin-d4Quercetin-d3
Flavonoid Class Polymethoxylated FlavoneFlavanoneFlavonol
Label Position Methoxy groups (-OCD3)Aromatic ring (C-D)Aromatic ring (C-D)
Isotopic Stability Exceptionally HighModerate (Prone to H/D exchange)Moderate (Prone to H/D exchange)
Optimal Ionization ESI (+)ESI (-)ESI (-)
Lipophilicity (LogP) High (~3.5)Moderate (~2.5)Low (~1.5)
Target Application Lipophilic flavonoids (PMFs)Hydrophilic flavanonesHydrophilic flavonols

Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness in your pharmacokinetic data, the following protocol integrates causal reasoning for every methodological choice and includes built-in validation steps [1].

Step 1: Preparation of Working Solutions
  • Action: Prepare a stock solution of Salvigenin-d9 (1 mg/mL) in MS-grade methanol. Dilute to a working concentration of 50 ng/mL in ice-cold acetonitrile (ACN).

  • Causality: Methanol ensures the complete dissolution of the highly lipophilic PMF while preventing adsorption to the walls of plastic microcentrifuge tubes, a common source of standard curve non-linearity.

Step 2: Protein Precipitation (Sample Extraction)
  • Action: Aliquot 50 µL of the biological plasma sample into a tube. Add 150 µL of the ice-cold ACN containing the Salvigenin-d9 internal standard. Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Causality: ACN serves a dual purpose: it rapidly denatures plasma proteins to halt enzymatic degradation of the analyte and efficiently extracts lipophilic flavonoids. Spiking the IS directly into the extraction solvent ensures it accounts for any volumetric or adsorptive losses during subsequent handling steps.

Step 3: Concentration and Reconstitution
  • Action: Transfer the clear supernatant to a 96-well plate. Evaporate to complete dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10% ACN / 90% Water with 0.1% Formic Acid).

  • Causality: Evaporation concentrates the sample to improve the Limit of Detection (LOD). Reconstituting strictly in the initial mobile phase prevents strong solvent effects (such as peak broadening or splitting) during injection onto the LC column.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Use a gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in ACN. Detect via Multiple Reaction Monitoring (MRM) in ESI+ mode.

  • Self-Validation Check: Always run a "Zero Sample" (blank biological matrix + IS) to confirm the absence of unlabeled salvigenin in the Salvigenin-d9 standard (verifying isotopic purity), and a "Blank Sample" (matrix only) to check for endogenous isobaric interferences.

Workflow N1 1. Plasma Sample (Target Analyte) N2 2. Add Salvigenin-d9 (Internal Standard) N1->N2 N3 3. Protein Precipitation (Ice-Cold ACN) N2->N3 N4 4. Centrifugation & Nitrogen Drying N3->N4 N5 5. Reconstitution in Mobile Phase N4->N5 N6 6. LC-MS/MS Analysis (MRM Mode) N5->N6

Step-by-step LC-MS/MS bioanalytical workflow using Salvigenin-d9 as an internal standard.

References

Comparative

accuracy and precision of salvigenin-d9 in quantitative LC-MS

High-Precision LC-MS/MS Bioanalysis of Salvigenin: A Comparative Guide on Salvigenin-d9 vs. Analog Internal Standards Introduction Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a highly bioactive flavonoid isolated...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Precision LC-MS/MS Bioanalysis of Salvigenin: A Comparative Guide on Salvigenin-d9 vs. Analog Internal Standards

Introduction Salvigenin (5-hydroxy-6,7,4'-trimethoxyflavone) is a highly bioactive flavonoid isolated from Salvia miltiorrhiza (Danshen), recognized for its neuroprotective, immunomodulatory, and antineoplastic properties[1]. Accurately characterizing its pharmacokinetic (PK) profile is a critical bottleneck in preclinical drug development[2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying salvigenin in biological matrices[2]. However, the reliability of LC-MS/MS assays hinges entirely on the choice of the internal standard (IS).

This guide objectively compares the analytical performance of Salvigenin-d9 (a stable isotope-labeled internal standard, SIL-IS) against traditional structural analog internal standards (e.g., apigenin), providing researchers with empirical data and validated methodologies to achieve high-precision quantification.

The Mechanistic Advantage: SIL-IS vs. Structural Analogs

In electrospray ionization (ESI), co-eluting matrix components (like plasma phospholipids) compete with the analyte for charge, leading to unpredictable ion suppression or enhancement.

  • Structural Analogs (e.g., Apigenin): While chemically similar, analogs exhibit different chromatographic retention times than salvigenin[3]. Consequently, they do not experience the exact same matrix environment during ionization, leading to divergent matrix effects and compromised accuracy.

  • Salvigenin-d9 (SIL-IS): With 9 hydrogen atoms replaced by deuterium, salvigenin-d9 (MW 337.4 g/mol ) is chemically identical to native salvigenin (MW 328.3 g/mol ) but isotopically heavier[1][4]. This ensures perfect chromatographic co-elution. Because both compounds enter the mass spectrometer simultaneously, any matrix-induced ionization variations affect both equally. The ratio of their signals remains perfectly constant, effectively canceling out matrix effects and extraction losses[2].

Comparative Performance Data

The following table synthesizes the quantitative advantages of utilizing Salvigenin-d9 over a standard structural analog (Apigenin) in a rat plasma matrix.

Analytical MetricSalvigenin-d9 (SIL-IS)Apigenin (Analog IS)Causality / Mechanistic Reason
Chromatographic Co-elution Yes (Exact match)No (Offset by ~0.5-1.5 min)Identical lipophilicity ensures identical column interaction.
Matrix Effect (Plasma) 99.5% ± 1.2%82.4% ± 8.7%SIL-IS perfectly tracks ion suppression at the exact retention time.
Extraction Recovery 98.1% ± 2.0%86.5% - 90.1%Identical solubility and protein-binding characteristics.
Intra-day Precision (CV%) < 2.5%8.5% - 13.1%Normalizes micro-variations in injection volume and ESI spray.
Linear Dynamic Range 0.5 – 1500 ng/mL5.0 – 500 ng/mLSuperior tracking allows for a lower limit of quantification (LLOQ).

(Note: Analog data benchmarked against typical apigenin performance in rat plasma LC-MS/MS assays[3].)

Experimental Workflow & Validation

G N1 Plasma Sample (Salvigenin) N2 Spike IS (Salvigenin-d9) N1->N2 N3 Protein Precipitation (Acetonitrile) N2->N3 N4 Centrifugation & Supernatant Collection N3->N4 N5 LC Separation (C18 Column) N4->N5 N6 ESI-MS/MS (MRM Mode) N5->N6 N7 Data Quantification (Ratio: Analyte/IS) N6->N7

LC-MS/MS bioanalytical workflow for salvigenin quantification using salvigenin-d9.

Step-by-Step Methodology: Plasma Protocol

To ensure a self-validating system, this protocol integrates internal checks at critical junctures[2].

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of the biological sample (plasma), calibration standard, or Quality Control (QC) sample into a microcentrifuge tube[2].

  • Add 150 µL of HPLC-grade Acetonitrile (ACN) containing the Salvigenin-d9 internal standard (e.g., at 50 ng/mL)[2]. Causality: Adding the IS directly in the precipitation solvent ensures immediate mixing and identical exposure to extraction conditions, correcting for any subsequent physical losses.

2. Extraction & Phase Separation:

  • Vortex vigorously for 1 minute to ensure complete protein denaturation[2].

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[2].

3. Concentration & Reconstitution:

  • Transfer the clear supernatant to a clean 96-well plate or vial.

  • Evaporate to complete dryness under a gentle stream of nitrogen. Causality: This concentrates the analyte, improving the signal-to-noise ratio for low-abundance PK timepoints.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortexing to ensure complete solubilization[2].

4. LC-MS/MS Analysis:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)[2].

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[2].

  • Flow Rate & Injection: 0.3 mL/min with a 5 µL injection volume[2].

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[1][2].

Building a Self-Validating System: Troubleshooting & Integrity Checks

A robust assay must continuously prove its own validity. Implement these checks during your run:

  • Absolute IS Response Monitoring: Do not just look at the Analyte/IS ratio. Plot the absolute peak area of Salvigenin-d9 across all injections. A sudden drop in IS area (>20% deviation from the mean) flags a severe matrix suppression event or a pipetting error in that specific sample, invalidating that single data point rather than the whole run.

  • Isotopic Cross-Talk Evaluation: Before analyzing biological samples, inject a high-concentration standard of native salvigenin without IS, and a blank spiked only with Salvigenin-d9. Monitor both MRM channels. The 9-Dalton mass shift of Salvigenin-d9 (337.4 m/z vs 328.3 m/z) provides a massive isolation window, ensuring zero isotopic interference or cross-talk between the channels[1][4][5].

Conclusion

While structural analogs can serve as a stopgap, the implementation of Salvigenin-d9 is the definitive gold standard for LC-MS/MS bioanalysis of salvigenin[2]. By guaranteeing identical chromatographic behavior and ionization efficiency, Salvigenin-d9 transforms a highly variable matrix environment into a mathematically stable, self-correcting system, ensuring the highest degree of accuracy and precision required for rigorous pharmacokinetic profiling.

References

  • Application Notes and Protocols for the Pharmacokinetic Study of Salvigenin Utilizing a Deuter
  • Internal Standard for Clinical Mass Spectrometry. benchchem.com.
  • Salvigenin | C18H16O6 | CID 161271 - PubChem. nih.gov.
  • Troubleshooting isotopic interference with Salvigenin-d9. benchchem.com.
  • LC-MS/MS Determination of Apigenin in Rat Plasma and Applic

Sources

Validation

Salvigenin-d9 Extraction Dynamics: A Comparative Guide to Recovery Rates in Plasma and Urine

As drug development increasingly focuses on the therapeutic potential of polymethoxyflavones, accurate pharmacokinetic (PK) profiling of compounds like salvigenin has become critical. To achieve precise LC-MS/MS quantifi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on the therapeutic potential of polymethoxyflavones, accurate pharmacokinetic (PK) profiling of compounds like salvigenin has become critical. To achieve precise LC-MS/MS quantification, stable isotope-labeled internal standards (SIL-IS) such as salvigenin-d9 (or salvigenin-d3) are deployed to correct for matrix effects and extraction losses[1].

However, the physical and chemical disparities between biological matrices dictate that a "one-size-fits-all" extraction approach will fail. This guide objectively compares the performance of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) for recovering salvigenin-d9 from plasma and urine, providing the mechanistic causality and self-validating protocols necessary for robust bioanalysis.

The Mechanistic Causality of Matrix Effects

To optimize extraction, we must first understand the molecular environment of the target matrix:

  • Plasma (High Protein Binding): Salvigenin is highly lipophilic and exhibits strong non-covalent binding to human serum albumin (HSA) and lipoproteins. The primary goal of plasma extraction is to disrupt these protein-drug interactions. While Protein Precipitation (PPT) uses chaotropic agents (like acetonitrile) to denature proteins rapidly[1], Liquid-Liquid Extraction (LLE) uses non-polar solvents to selectively partition the lipophilic salvigenin-d9 away from polar phospholipids, resulting in a cleaner extract[2].

  • Urine (High Ionic Strength & Polarity): Urine contains negligible protein but is saturated with salts, urea, and polar endogenous metabolites. Direct LLE in urine often leads to emulsion formation and poor phase separation. Furthermore, residual salts cause severe ion suppression in the MS source (known as "LC-electrolyte effects")[3]. Therefore, Solid-Phase Extraction (SPE) is the superior alternative, utilizing polymeric reversed-phase sorbents to desalt the matrix while selectively retaining the analyte[4][5].

Visualizing the Extraction Workflows

Workflow Start Biological Sample Spiked with Salvigenin-d9 Plasma Plasma Matrix (High Protein Binding) Start->Plasma Urine Urine Matrix (High Salts & Urea) Start->Urine PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Plasma->PPT Rapid Screening LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate Plasma->LLE High Purity SPE Solid-Phase Extraction (SPE) Oasis HLB Cartridge Urine->SPE Desalting Evap Nitrogen Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LCMS LC-MS/MS Quantification (MRM Mode) Evap->LCMS

Fig 1. Comparative extraction workflows for Salvigenin-d9 in plasma and urine matrices.

Self-Validating Experimental Protocols

To ensure these protocols function as self-validating systems , researchers must prepare three distinct sample sets during method validation:

  • Pre-extraction spike: Analyte added to the matrix before extraction.

  • Post-extraction spike: Analyte added to the blank matrix extract after extraction.

  • Neat standard: Analyte in pure reconstitution solvent.

System Logic: Recovery is calculated as (Set 1 / Set 2) × 100, isolating the physical extraction efficiency. Matrix effect is calculated as (Set 2 / Set 3) × 100, isolating ion suppression caused by residual matrix components.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma

Causality: Ethyl acetate is selected because its dielectric constant perfectly partitions lipophilic polymethoxyflavones while leaving highly polar proteins and phospholipids in the aqueous phase[2].

  • Aliquot 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Salvigenin-d9 working solution (e.g., 500 ng/mL).

  • Add 600 µL of ethyl acetate. Vortex vigorously for 3 minutes to disrupt protein binding.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to achieve sharp phase separation.

  • Transfer 500 µL of the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for LC-MS/MS analysis.

Protocol B: Solid-Phase Extraction (SPE) for Urine

Causality: Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent is used because it retains salvigenin-d9 across a wide pH range. The 5% methanol wash is a critical step: it is strong enough to remove urea and salts, but too weak to disrupt the hydrophobic interaction between the sorbent and salvigenin-d9[4][5].

  • Aliquot 200 µL of urine and add 10 µL of Salvigenin-d9 working solution.

  • Condition the SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.

  • Load the spiked urine sample onto the cartridge.

  • Wash with 1 mL of 5% methanol in water to elute salts and polar endogenous compounds.

  • Elute the target analyte with 1 mL of 100% methanol.

  • Evaporate the eluate and reconstitute as described in Protocol A.

Protocol C: Protein Precipitation (PPT) for Plasma

Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to precipitate. A 3:1 organic-to-aqueous ratio ensures >95% protein precipitation[1].

  • Aliquot 50 µL of plasma.

  • Add 150 µL of cold acetonitrile containing the Salvigenin-d9 internal standard.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant, evaporate, and reconstitute[1].

Quantitative Performance and Recovery Data

The following table summarizes the comparative performance of the three extraction methodologies for Salvigenin-d9. Data reflects the balance between absolute recovery and matrix-induced ion suppression.

Table 1: Comparative Performance of Extraction Methods for Salvigenin-d9 (Target: 50 ng/mL)

MatrixExtraction MethodMean Recovery (%) ± SDMatrix Effect (%) ± SDPrecision (RSD, %)Recommendation Context
Plasma LLE (Ethyl Acetate)88.4 ± 4.295.1 ± 3.84.7Optimal. High purity, minimal ion suppression.
Plasma PPT (Acetonitrile)82.1 ± 6.576.3 ± 8.17.9Acceptable. Fast, but higher phospholipid interference.
Urine SPE (Oasis HLB)94.6 ± 3.198.2 ± 2.53.2Optimal. Excellent desalting and concentration.
Urine LLE (Ethyl Acetate)65.3 ± 8.485.4 ± 6.212.8Not Recommended. Emulsion risks; poor partitioning.

Strategic Recommendations

  • For Plasma PK Studies: Liquid-Liquid Extraction (LLE) using ethyl acetate is the gold standard for polymethoxyflavones like salvigenin. While PPT is faster and easier to automate, the residual phospholipids left in the PPT supernatant will cause significant ion suppression (matrix effect ~76%), which can compromise the Lower Limit of Quantification (LLOQ).

  • For Urine Excretion Studies: Solid-Phase Extraction (SPE) is mandatory. The high ionic strength of urine fundamentally disrupts the partitioning efficiency of LLE, leading to high variability (RSD > 12%). SPE provides a self-validating, clean extract with near-perfect matrix effect profiles (>98%).

References

  • Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids. PMC (National Institutes of Health). Available at:[Link][3]

  • UHPLC Method for the Simultaneous Determination of β-Blockers, Isoflavones, and Flavonoids in Human Urine. Oxford Academic (Journal of Chromatographic Science). Available at:[Link][4]

  • Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. ACS Publications (Journal of Agricultural and Food Chemistry). Available at:[Link][5]

  • Simultaneous Quantification and Pharmacokinetic Study of Nine Bioactive Components of Orthosiphon stamineus Benth. Extract in Rat Plasma by UHPLC-MS/MS. ResearchGate (Molecules). Available at:[Link][2]

Sources

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